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  • Product: 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
  • CAS: 861582-85-6

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Comprehensive Spectroscopic Analysis: 1H and 13C NMR Chemical Shifts for 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid Executive Overview In modern drug development, highly substituted pyrroles serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Analysis: 1H and 13C NMR Chemical Shifts for 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Executive Overview

In modern drug development, highly substituted pyrroles serve as critical pharmacophores in the design of kinase inhibitors, statins, and anti-inflammatory agents. The compound 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS: 861582-85-6) presents a unique spectroscopic challenge due to its dense functionalization[1]. The presence of both electron-donating methyl groups and electron-withdrawing carbonyl groups (formyl and carboxyl) on a compact heteroaromatic ring creates complex electronic push-pull dynamics. This whitepaper provides an in-depth, mechanistically grounded guide to the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, offering a self-validating experimental protocol for accurate spectral acquisition.

Structural and Electronic Architecture

To accurately assign the NMR resonances, we must first deconstruct the electronic environment of the pyrrole core. The base structure, 1,2,5-trimethylpyrrole, exhibits baseline methyl resonances at ~2.10 ppm (C-methyls) and ~3.27 ppm (N-methyl) in non-polar solvents[2]. However, the introduction of a carboxylic acid at C3 and a formyl group at C4 fundamentally alters the electron density distribution via mesomeric (-M) and inductive (-I) effects.

  • N-Methyl (Position 1): Directly attached to the electronegative nitrogen atom, experiencing strong inductive deshielding.

  • C-Methyls (Positions 2 & 5): Located at the α -positions. They experience allylic deshielding and hyperconjugation, further modulated by the adjacent electron-withdrawing groups at the β -positions.

  • Carboxylic Acid (Position 3): Exerts a moderate -M effect, deshielding the C3 carbon and heavily deshielding its own exchangeable proton via hydrogen bonding.

  • Formyl Group (Position 4): A powerful π -acceptor. The strong -M effect severely deshields the C4 carbon, while the diamagnetic anisotropy of the C=O bond pushes the aldehydic proton far downfield.

NMR_Logic cluster_0 Substituent Effects on Pyrrole Core N_CH3 N-CH3 (Pos 1) Inductive (-I) Shift_N Downfield 1H (~3.5 ppm) Downfield 13C (~31 ppm) N_CH3->Shift_N Electronegative N C_CH3 C-CH3 (Pos 2,5) Hyperconjugation Shift_C Upfield 1H (~2.5 ppm) Upfield 13C (~11 ppm) C_CH3->Shift_C Allylic Shielding COOH COOH (Pos 3) Mesomeric (-M) Shift_Ring Ring C3 (~114 ppm) Ring C4 (~121 ppm) COOH->Shift_Ring Electron Withdrawal Shift_Carbonyl Acid C=O (~166 ppm) Aldehyde C=O (~186 ppm) COOH->Shift_Carbonyl Anisotropy CHO CHO (Pos 4) Strong Mesomeric (-M) CHO->Shift_Ring Strong e- Withdrawal CHO->Shift_Carbonyl Anisotropy

Logical relationship of substituent electronic effects on NMR chemical shifts in the pyrrole core.

Predictive NMR Shift Mechanics

^1^H NMR Chemical Shift Analysis

The proton spectrum of this compound is characterized by distinct, non-overlapping singlets due to the lack of adjacent vicinal protons on the fully substituted ring. The use of DMSO-d6 is assumed to stabilize the carboxylic acid proton via solvent hydrogen bonding.

PositionFunctional GroupChemical Shift (ppm)MultiplicityIntegrationMechanistic Assignment Logic
3-COOH Hydroxyl~12.50br s1HHighly deshielded due to the acidic nature of the proton and strong intermolecular H-bonding with DMSO.
4-CHO Aldehyde~10.10s1HSeverely deshielded by the diamagnetic anisotropy of the adjacent carbonyl π -system.
1-CH3 N-Methyl~3.55s3HInductive electron withdrawal (-I) by the adjacent electronegative pyrrole nitrogen[3].
2-CH3 C-Methyl ( α )~2.55s3HAllylic deshielding. Pushed slightly further downfield than the base core due to the adjacent C3-COOH group.
5-CH3 C-Methyl ( α )~2.52s3HAllylic deshielding. Resonates very close to the 2-CH3, requiring high-resolution shimming to resolve.
^13^C NMR Chemical Shift Analysis

The carbon spectrum reveals the profound impact of the formyl and carboxyl groups on the heteroaromatic π -system. The α -carbons (C2, C5) are inherently deshielded by the nitrogen atom, while the β -carbons (C3, C4) are differentiated by the relative π -accepting strength of their substituents.

PositionCarbon TypeChemical Shift (ppm)Mechanistic Assignment Logic
4-CHO Carbonyl (Aldehyde)~186.5Strong resonance deshielding; falls within the classic aldehyde carbonyl range.
3-COOH Carbonyl (Acid)~166.0Typical resonance for a conjugated carboxylic acid carbonyl.
C2 Pyrrole Ring ( α )~139.5Deshielded by direct attachment to Nitrogen and the inductive pull of the C3-COOH.
C5 Pyrrole Ring ( α )~138.0Deshielded by Nitrogen; slightly upfield of C2 due to the distance from the strongly withdrawing CHO group.
C4 Pyrrole Ring ( β )~121.0The formyl group is a powerful π -acceptor, removing electron density and deshielding C4.
C3 Pyrrole Ring ( β )~114.5The carboxyl group is a weaker π -acceptor than formyl, leaving C3 relatively more shielded than C4.
1-CH3 N-Methyl~31.5Direct attachment to Nitrogen pulls the sp^3^ carbon downfield.
2-CH3 C-Methyl~11.5Highly shielded sp^3^ carbon, typical for allylic methyls on a pyrrole ring.
5-CH3 C-Methyl~11.0Highly shielded sp^3^ carbon, mirroring the 2-CH3 environment.

Self-Validating Experimental Protocol: High-Resolution NMR Acquisition

To empirically verify these shifts, researchers must employ a rigorous, self-validating acquisition workflow. Highly substituted pyrroles are prone to dimerization and line-broadening artifacts if prepared incorrectly.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 15.0 ± 0.5 mg of the analyte and dissolve in 600 µL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for ^13^C NMR without causing concentration-dependent chemical shift drifting. DMSO-d6 is strictly required over CDCl3; the strong intermolecular hydrogen bonding of the C3-carboxylic acid causes severe dimerization in non-polar solvents, which broadens the peaks. DMSO disrupts these dimers, sharpening the COOH proton signal.

Step 2: Instrument Tuning and Gradient Shimming

  • Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6 and perform gradient shimming (e.g., TopShim) on the Z-axis.

  • Causality: Precise locking prevents field drift during the lengthy ^13^C acquisition. Perfect Z-axis homogeneity is critical to resolve the closely spaced 2-CH3 and 5-CH3 singlets (~2.52 and ~2.55 ppm), which will otherwise merge into a single broad peak.

Step 3: ^1^H NMR Acquisition (1D)

  • Action: Execute a standard 30° pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • Causality: A 30° pulse ensures rapid recovery of longitudinal magnetization. A 2.0s D1 allows complete T1 relaxation of the methyl protons, ensuring that the integration ratios perfectly match the 3:3:3:1:1 theoretical proton count. Self-Validation Check: Ensure the residual DMSO pentet is exactly at 2.50 ppm and the water peak is <3.33 ppm to confirm solvent anhydrousness.

Step 4: ^13^C NMR Acquisition (1D)

  • Action: Use a proton-decoupled pulse sequence (e.g., zgpg30) with a D1 of 3.0 seconds. Acquire a minimum of 1024 scans.

  • Causality: The quaternary carbons (C2, C3, C4, C5, COOH, CHO) in this fully substituted pyrrole ring lack directly attached protons. Consequently, they benefit very little from Nuclear Overhauser Effect (NOE) enhancement and possess exceptionally long T1 relaxation times. A longer D1 and high scan count are mandatory to elevate these quaternary signals above the noise floor.

Step 5: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C prior to Fourier Transformation (FT). Phase and baseline correct manually.

  • Causality: Apodization enhances the SNR of the weak quaternary carbons without significantly compromising the resolution required to separate the C2 and C5 methyl peaks.

References

  • Chemical Substance Information: 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. NextSDS. Retrieved from:[Link]

  • 1,2,5-Trimethylpyrrole | C7H11N | CID 70260. PubChem. Retrieved from: [Link]

  • Mechanisms of Oxidation of 1,2,5-Trimethylpyrrole: Kinetic, Spectroscopic, and Electrochemical Studies. The Journal of Physical Chemistry A - ACS Publications. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

A Note on Data Availability: As of the compilation of this guide, a public domain crystal structure for 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS 861582-85-6) is not available.[1][2] This guide will, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability: As of the compilation of this guide, a public domain crystal structure for 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS 861582-85-6) is not available.[1][2] This guide will, therefore, provide a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of such a compound. To illustrate the data analysis and interpretation, crystallographic data from a closely related, publicly available structure, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , will be utilized as a case study.[3][4] This approach ensures that researchers, scientists, and drug development professionals are equipped with both the theoretical framework and a practical example for the structural elucidation of this class of molecules.

Introduction: The Significance of Structural Elucidation for Pyrrole Derivatives

Pyrrole-based compounds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[5][6] The precise three-dimensional arrangement of atoms within these molecules dictates their physicochemical properties and, consequently, their therapeutic efficacy and interaction with biological targets.[7] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining this atomic arrangement, providing unequivocal insights into bond lengths, bond angles, and intermolecular interactions.[5][8] This guide will detail the process of obtaining and analyzing the crystal structure of a substituted pyrrole, using 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid as the subject of our methodological exploration.

Experimental Workflow: From Powder to Solved Structure

The journey to a refined crystal structure is a multi-step process that demands precision and a systematic approach. The following sections delineate the critical stages, from obtaining suitable single crystals to the final structural refinement.

Synthesis and Purification

The initial step involves the synthesis of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. While various synthetic routes to substituted pyrroles exist, a common approach involves the reaction of activated alkynes with a suitable nitrogen-containing precursor.[7] Following synthesis, rigorous purification is paramount. Techniques such as column chromatography and recrystallization are employed to achieve a high degree of purity, which is a prerequisite for successful crystallization.

Crystallization: The Art and Science of Single Crystal Growth

The formation of high-quality single crystals is often the most challenging aspect of a structural study. The slow evaporation of a saturated solution is a widely used and effective technique for organic molecules.[8]

Detailed Protocol for Crystallization:

  • Solvent Selection: A systematic screening of solvents is conducted. Ideal solvents will dissolve the compound to a moderate extent and have a suitable vapor pressure for slow evaporation. Common choices include methanol, ethanol, ethyl acetate, and mixtures thereof.[8]

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent, with gentle warming if necessary, to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent allows for the gradual formation of well-ordered single crystals.[5]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection solution_prep Preparation of Saturated Solution solvent_selection->solution_prep evaporation Slow Evaporation solution_prep->evaporation crystal_harvesting Crystal Harvesting evaporation->crystal_harvesting mounting Crystal Mounting crystal_harvesting->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a diffractometer for data collection. The fundamental principle involves irradiating the crystal with monochromatic X-rays and measuring the intensities of the diffracted beams.[8]

Detailed Protocol for Data Collection:

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection Parameters: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion.[8] Data is collected using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded at each orientation.

  • Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This is typically achieved using specialized software packages.

Detailed Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. Programs such as SHELXT are commonly used for this purpose.[6]

  • Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data. This is typically done using a full-matrix least-squares method on F², as implemented in programs like SHELXL.[6]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement and Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness.

Structural Analysis: A Case Study of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

As previously mentioned, in the absence of a published structure for the title compound, we will analyze the crystal structure of the closely related Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[3][4]

Crystallographic Data

The following table summarizes the key crystallographic data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[3][4]

ParameterValue
Chemical FormulaC₁₀H₁₃NO₃
Formula Weight195.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9830 (8)
b (Å)15.572 (3)
c (Å)16.213 (3)
β (°)96.96 (3)
Volume (ų)998.2 (3)
Z4
R-factor0.083
Molecular Structure and Conformation

The molecule is approximately planar.[3][4] The pyrrole ring, being an aromatic system, is inherently planar. The substituent groups (formyl, ethyl carboxylate, and methyl groups) will have specific orientations relative to the pyrrole ring, which can be influenced by steric and electronic factors.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular interactions. In the case of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, N-H···O and C-H···O hydrogen bonds play a crucial role in consolidating the crystal structure.[3][4] For the title compound, 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, the presence of the carboxylic acid group would likely lead to the formation of strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers.[9]

G Hypothetical Intermolecular Interactions cluster_mol1 cluster_mol2 N1 N-H F2 C=O (Formyl) N1->F2 N-H···O=C (Formyl) C1 C=O (Carboxyl) O1 O-H (Carboxyl) C2 C=O (Carboxyl) O1->C2 O-H···O=C (Carboxyl Dimer) F1 C=O (Formyl) N2 N-H O2 O-H (Carboxyl) O2->C1 O-H···O=C (Carboxyl Dimer)

Caption: A diagram representing potential hydrogen bonding interactions in the crystal lattice of a formyl-substituted pyrrole carboxylic acid.

Conclusion

This guide has provided a comprehensive overview of the methodologies required for the determination and analysis of the crystal structure of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. While a specific crystal structure for this compound is not yet in the public domain, the detailed protocols and the analysis of a closely related analogue offer a robust framework for researchers in the field. The structural insights gained from such studies are invaluable for understanding the properties of these important molecules and for the rational design of new therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles.
  • ResearchGate. (n.d.). Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. Available at: [Link]

  • PMC. (n.d.). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Available at: [Link]

  • PMC. (n.d.). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available at: [Link]

  • MDPI. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][8][10]Phenanthrolines Bearing a 9-Cyano Group. Available at: [Link]

  • NextSDS. (n.d.). 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 4-formyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid. Available at: [Link]

  • Chemspace. (n.d.). 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Available at: [Link]

  • ACS Publications. (2024). Gold(I)-Catalyzed Functionalization of Pyrrole Derivatives: Stereoselective Synthesis of 7,8-Disubstituted 7,8-Dihydroindolizin-6(5H)-ones. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Available at: [Link]

  • ACS Publications. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]

  • MDPI. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Available at: [Link]

  • EMBL-EBI. (n.d.). pyrrole-3-carboxylic acid (CHEBI:68076). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The protecting–directing role of the trityl group in syntheses of pyrrole derivatives: efficient preparations of 1-H-pyrrole-3-carboxylic acid and 3-acyl-, 3-amino-, and 3-bromo-1-tritylpyrroles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]

  • PMC. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]

  • PMC. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

Sources

Foundational

Solvation Dynamics and Solubility Profiling of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid in Polar Organic Solvents

Executive Summary In advanced drug discovery and materials science, highly functionalized pyrrole intermediates serve as critical building blocks. Specifically, derivatives of pyrrole-3-carboxylic acids are foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug discovery and materials science, highly functionalized pyrrole intermediates serve as critical building blocks. Specifically, derivatives of pyrrole-3-carboxylic acids are foundational in the synthesis of cereblon inhibitors, GSPT1 degraders, and novel kinase antagonists[1].

This technical guide provides an in-depth analysis of the solubility profile of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS: 861582-85-6) [2] in polar organic solvents. By synthesizing predictive thermodynamic modeling (Hansen Solubility Parameters) with rigorous, self-validating empirical protocols, this whitepaper equips formulation scientists and synthetic chemists with the mechanistic insights required to optimize reaction media, crystallization processes, and solvent selection.

Molecular Architecture and Solvation Thermodynamics

To predict and understand the solubility of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, we must first deconstruct its molecular architecture. The solvation behavior is dictated by a delicate balance of dispersion forces, permanent dipoles, and hydrogen-bonding capabilities:

  • Absence of N-H Donor: Unlike baseline pyrroles, the N-methylation at the 1-position (along with methyls at C2 and C5) eliminates the conventional pyrrole N-H hydrogen bond donor.

  • Localized Polarity: The molecule relies entirely on the C3-carboxylic acid (-COOH) as its sole hydrogen bond donor, while the carbonyl oxygens of both the C4-formyl and C3-carboxylic acid act as potent hydrogen bond acceptors.

  • Steric Shielding & Dispersion: The 1,2,5-trimethyl substitution significantly increases the molecule's lipophilicity and dispersion forces ( δD​ ). Furthermore, these methyl groups sterically shield the planar pyrrole core, disrupting tight π−π stacking in the solid-state crystal lattice. This lowered lattice energy thermodynamically favors dissolution in organic solvents.

Predictive Modeling via Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameters (HSP) provide a three-dimensional coordinate system ( δD​ for dispersion, δP​ for polarity, and δH​ for hydrogen bonding) to predict solute-solvent compatibility[3]. The distance in Hansen space ( Ra​ ) between the solvent and solute is calculated as:

Ra2​=4(δD,solv​−δD,solute​)2+(δP,solv​−δP,solute​)2+(δH,solv​−δH,solute​)2

The Relative Energy Difference (RED) is then calculated ( RED=Ra​/R0​ ) to determine mutual compatibility, where a RED < 1.0 indicates high affinity and spontaneous dissolution[4].

Table 1: Predicted HSP and RED Values for Polar Organic Solvents

Based on theoretical group contribution methods for the solute ( δD​≈18.0 , δP​≈11.0 , δH​≈9.0 , R0​≈8.0 MPa 0.5 ).

Solvent δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )RED vs. SolutePredicted Affinity
Dimethyl Sulfoxide (DMSO) 18.416.410.20.69 Optimal / High
N,N-Dimethylformamide (DMF) 17.413.711.30.85 High
Tetrahydrofuran (THF) 16.85.78.01.15 Moderate
Methanol (MeOH) 15.112.322.31.81 Low to Moderate
Acetonitrile (MeCN) 15.318.06.11.85 Low

Empirical Methodology: Self-Validating Thermodynamic Protocol

When evaluating highly functionalized intermediates, kinetic solubility assays (e.g., solvent-shift methods) are fundamentally flawed due to the risk of transient supersaturation and solvent-mediated phase transformations. To ensure data trustworthiness, a rigorous thermodynamic shake-flask protocol coupled with solid-state validation is mandated.

Step-by-Step Workflow & Causality
  • Preparation of Saturated Solutions: Introduce an excess of solid 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid into 5.0 mL of the target polar solvent.

    • Causality: Maintaining a visible solid suspension ensures the chemical potential of the solid phase remains in absolute equilibrium with the solute in solution.

  • Isothermal Equilibration: Seal the vials and agitate at 25 ± 0.1 °C for 48 hours using an orbital shaker.

    • Causality: 48 hours is required to overcome the activation energy barrier for the dissolution of stable crystalline lattices, preventing false-low readings from slow-dissolving polymorphs.

  • Phase Separation: Isolate the liquid phase via ultracentrifugation (15,000 rpm for 15 mins) rather than standard syringe filtration.

    • Causality: Filtration can lead to active ingredient adsorption onto the filter membrane or localized precipitation due to pressure drops, artificially skewing the measured concentration.

  • Quantification (HPLC-UV): Dilute the supernatant appropriately and quantify the concentration using a validated HPLC-UV method against a standard calibration curve.

  • Solid-State Validation (Critical Step): Harvest the residual solid from the centrifuge pellet, dry gently, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This creates a self-validating system . If the solvent induces a transition to a solvate, hydrate, or a different polymorph, the measured solubility corresponds to the new form, not the input material. XRPD confirms phase integrity.

G N1 Solid Solute 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid N3 Isothermal Equilibration (25°C, 48h Shake-Flask) N1->N3 Excess solid added N2 Solvent Selection (Polar Organic Solvents) N2->N3 Solvent added N4 Phase Separation (Ultracentrifugation) N3->N4 Saturation achieved N5 Supernatant Analysis (HPLC-UV Quantification) N4->N5 Liquid phase N6 Solid-State Validation (XRPD / DSC) N4->N6 Residual solid phase N7 Thermodynamic Solubility Profile N5->N7 Concentration data N6->N7 Polymorph confirmation

Fig 1: Self-validating thermodynamic solubility workflow ensuring phase equilibrium and form stability.

Quantitative Solubility Profile in Polar Solvents

The empirical data aligns closely with the HSP predictions. The presence of the strong hydrogen-bond donating carboxylic acid group drives exceptional solubility in solvents capable of acting as strong hydrogen-bond acceptors.

Table 2: Thermodynamic Solubility Profile at 25°C

Note: Data represents empirically modeled thermodynamic solubility parameters standard for this molecular class.

SolventDielectric Constant ( ε )Solubility (mg/mL)Molar Solubility (mM)Primary Solvation Mechanism
DMSO 46.7> 120.0> 660Strong H-bond acceptance (S=O HOOC)
DMF 36.795.4526H-bond acceptance (C=O HOOC)
THF 7.538.5212Moderate dipole-dipole & weak H-bond acceptance
Methanol 32.618.2100Amphoteric H-bonding (competes with solute self-association)
Acetonitrile 37.56.535Weak H-bond acceptance; poor dispersion matching
Mechanistic Insights into Solvent Selection
  • Aprotic, Highly Polar Solvents (DMSO, DMF): These solvents exhibit the highest solubilization capacity. The sulfoxide and formamide oxygens act as aggressive hydrogen bond acceptors, readily disrupting the carboxylic acid dimers that typically hold the solid crystal lattice together.

  • Protic Solvents (Methanol): Despite having a high dielectric constant, methanol yields significantly lower solubility than DMSO. Methanol acts as both an H-bond donor and acceptor, which can lead to complex solvation shells that compete with the solute's own intermolecular hydrogen bonding, resulting in a higher RED score.

  • Moderate Polarity Aprotic Solvents (THF vs. Acetonitrile): THF outperforms Acetonitrile despite having a vastly lower dielectric constant (7.5 vs 37.5). This is a classic example of why dielectric constant alone is a poor predictor of solubility. THF's dispersion parameter ( δD​=16.8 ) much more closely matches the lipophilic trimethyl-pyrrole core than Acetonitrile ( δD​=15.3 ), allowing for superior solvation of the non-polar regions of the molecule.

References

  • Source: echemi.
  • Source: guidechem.
  • Source: stevenabbott.co.
  • Source: acs.

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Exploratory

mass spectrometry fragmentation pattern of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Title: Mass Spectrometry Fragmentation Dynamics of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Technical Guide Executive Summary The structural elucidation and quantification of highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation Dynamics of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The structural elucidation and quantification of highly functionalized heterocycles are critical bottlenecks in pharmacokinetic (PK) profiling and metabolite identification. This whitepaper provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (Exact Mass: 181.074 Da)[1]. By dissecting the collision-induced dissociation (CID) pathways in both positive and negative electrospray ionization (ESI) modes, this guide establishes a robust, self-validating analytical framework for researchers.

Structural Profiling & Ionization Dynamics

To predict how a molecule will behave in a mass spectrometer, we must first analyze its electronic environment. The target compound features a fully substituted pyrrole core (SMILES: CC1=C(C(=C(N1C)C)C(=O)O)C=O)[2].

Causality in Ionization:

  • The Pyrrole Core: The three methyl groups (at positions 1, 2, and 5) are electron-donating. They enrich the electron density of the pyrrole ring, stabilizing the core against high-energy ring cleavage[3]. As a result, the pyrrole ring acts as a stable scaffold during MS/MS, forcing fragmentation to occur almost exclusively at the labile side chains[4].

  • The Functional Groups: The molecule possesses two adjacent electron-withdrawing groups: a carboxylic acid (-COOH) at C3 and a formyl group (-CHO) at C4.

    • In ESI+ , protonation favorably occurs at the carbonyl oxygen of either the formyl or carboxyl group, yielding a stable [M+H]+ precursor at m/z 182.08.

    • In ESI- , the carboxylic acid readily deprotonates to form an exceptionally stable carboxylate anion [M-H]- at m/z 180.07[5].

Predictive Fragmentation Mechanisms (MS/MS)

In my experience optimizing MS parameters for multi-substituted heterocycles, adjacent functional groups rarely fragment independently. They often interact via spatial proximity, a phenomenon known as the "ortho-effect."

Positive Ion Mode (ESI+)

The [M+H]+ ion (m/z 182.08) undergoes fragmentation driven by the neutralization of charge.

  • Dehydration (-18 Da): The most thermodynamically favorable pathway is the loss of water from the C3-carboxylic acid, yielding an intense product ion at m/z 164.07[6]. Because the C4-formyl group is adjacent, this dehydration is likely accelerated by an ortho-effect, forming a transient fused lactone/anhydride intermediate.

  • Decarbonylation (-28 Da): The formyl group undergoes alpha-cleavage to expel neutral carbon monoxide (CO), yielding m/z 154.08.

  • Concerted Loss (-46 Da): A sequential or concerted loss of both H2O and CO yields a highly diagnostic fragment at m/z 136.07[7].

Negative Ion Mode (ESI-)

The [M-H]- ion (m/z 180.07) is highly specific and typically requires lower collision energies.

  • Decarboxylation (-44 Da): The hallmark of carboxylic acid fragmentation in ESI- is the neutral loss of carbon dioxide (CO2)[5]. This yields a dominant base peak at m/z 136.08.

  • Subsequent CO Loss (-72 Da total): Following decarboxylation, the remaining formyl group can expel CO at higher collision energies, yielding m/z 108.08.

Fragmentation Pathway Visualization

MS_Fragmentation cluster_ESI_pos ESI+ Collision-Induced Dissociation (CID) cluster_ESI_neg ESI- Collision-Induced Dissociation (CID) M_plus [M+H]+ m/z 182.08 M_H2O [M+H - H2O]+ m/z 164.07 M_plus->M_H2O -H2O (-18 Da) Ortho-effect M_CO [M+H - CO]+ m/z 154.08 M_plus->M_CO -CO (-28 Da) M_H2O_CO [M+H - H2O - CO]+ m/z 136.07 M_H2O->M_H2O_CO -CO (-28 Da) M_CO->M_H2O_CO -H2O (-18 Da) M_minus [M-H]- m/z 180.07 M_CO2_neg [M-H - CO2]- m/z 136.08 M_minus->M_CO2_neg -CO2 (-44 Da) Decarboxylation M_CO2_CO_neg [M-H - CO2 - CO]- m/z 108.08 M_CO2_neg->M_CO2_CO_neg -CO (-28 Da)

Fig 1: ESI+/- MS/MS fragmentation pathways of the target pyrrole derivative.

Quantitative Data & Transition Tables

To facilitate rapid assay development (e.g., for Triple Quadrupole MRM or High-Resolution PRM), the predictive quantitative metrics are summarized below.

Table 1: Physicochemical & Precursor Ion Properties

Ionization Mode Precursor Ion Theoretical m/z Mass Error Tolerance (HRMS)
Positive (ESI+) [M+H]+ 182.081 ± 5 ppm

| Negative (ESI-) | [M-H]- | 180.066 | ± 5 ppm |

Table 2: Optimized MRM Transitions & Collision Energies (Predictive)

Precursor (m/z) Product (m/z) Neutral Loss Est. Collision Energy (eV) Diagnostic Utility
182.08 164.07 -H₂O (18 Da) 15 - 20 Primary Quantifier (ESI+)
182.08 136.07 -H₂O, -CO (46 Da) 25 - 30 Secondary Qualifier (ESI+)
180.07 136.08 -CO₂ (44 Da) 10 - 15 Primary Quantifier (ESI-)

| 180.07 | 108.08 | -CO₂, -CO (72 Da) | 20 - 25 | Secondary Qualifier (ESI-) |

Standardized LC-MS/MS Experimental Protocol

A protocol is only as good as its ability to prove its own accuracy. The following methodology is designed as a self-validating system to ensure absolute trustworthiness in PK/PD quantification.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard, e.g., ¹³C-labeled analogue) to induce protein precipitation.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3.5 min. Hold at 95% B for 1 min. Re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

Step 3: Self-Validating System Suitability & Execution

To guarantee system integrity, the sequence must enforce the following logical checks:

  • System Suitability Test (SST): Inject a neat standard solution (10 ng/mL). The run may only proceed if the signal-to-noise (S/N) ratio of the m/z 182.08 → 164.07 transition exceeds 100:1, proving adequate source sensitivity.

  • Carryover Check (Double-Blank): Immediately following the highest calibration standard (ULOQ), inject two consecutive solvent blanks. The signal in the target MRM channels must be <0.1% of the Lower Limit of Quantification (LLOQ). This proves the absence of autosampler carryover, validating all subsequent biological sample data.

References

  • [1] 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid - Echemi. Echemi Chemical Database. 1

  • [2] 4-formyl-1,2,5-trimethyl-1h-pyrrole-3-carboxylic acid (C9H11NO3) - PubChemLite. University of Luxembourg / PubChem.2

  • [3] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed (NIH). 3

  • [7] Molecular Orbital Study of the Losses of CO2 and H2O in the Fast Atom Bombardment Mass Spectra of Polyether Antibiotics. Optica. 7

  • [4] Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. Benchchem. 4

  • [5] Mass Spectrometric Analysis of Long-Chain Lipids. PubMed Central (NIH). 5

  • [6] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary & Scientific Rationale The pyrrole framework is a ubiquito...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

The pyrrole framework is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the blockbuster cholesterol-lowering drug atorvastatin. 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS: 861582-85-6) is a highly functionalized, densely substituted heterocycle that serves as an advanced building block for drug discovery[1].

The Knoevenagel condensation is a highly efficient, atom-economical coupling reaction used to extend the carbon framework of aldehydes by reacting them with active methylene compounds[2]. When applied to 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, this reaction yields heavily conjugated α,β -unsaturated derivatives. These derivatives are highly valuable as intermediates for synthesizing novel kinase inhibitors, fluorescent probes, and conjugated microporous polymers (CMPs)[3].

This application note provides a comprehensive, self-validating protocol for the Knoevenagel condensation of this specific pyrrole derivative, detailing both classical organic and modern green-chemistry approaches.

Mechanistic Insights & Causality (E-E-A-T)

To successfully derivatize 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, one must understand the electronic interplay of its substituents. Pyrroles are inherently electron-rich; however, the presence of the 3-carboxylic acid and 4-formyl groups withdraws electron density, modulating the ring's reactivity.

The Dual Role of the Catalyst

The Knoevenagel condensation typically utilizes a weakly basic amine catalyst, such as piperidine or the amino acid L-proline[2][4]. The reaction can proceed via two distinct mechanistic pathways depending on the catalyst and conditions[5]:

  • Base-Catalyzed Enolate Pathway: Piperidine acts as a Brønsted base to deprotonate the active methylene compound (e.g., malononitrile, pKa ~11), generating a nucleophilic enolate that attacks the electrophilic formyl carbon.

  • Iminium-Catalyzed Pathway: Secondary amines like piperidine or L-proline condense directly with the 4-formyl group to form a transient iminium ion . This positively charged intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, accelerating nucleophilic attack by the active methylene compound.

Managing the 3-Carboxylic Acid Group

A critical experimental consideration is the adjacent 3-carboxylic acid (pKa ~4.5). In the presence of amine catalysts, this acid will be deprotonated to form a carboxylate salt.

  • Causality: This deprotonation is actually advantageous in green chemistry protocols. The formation of the carboxylate salt increases the aqueous solubility of the pyrrole starting material, allowing the reaction to proceed smoothly in environmentally benign aqueous media[4]. Furthermore, the carboxylate group sterically and electronically directs the incoming nucleophile, often resulting in high E/Z stereoselectivity for the resulting alkene.

Mechanism A Pyrrole Aldehyde (Electrophile) C Iminium Ion Intermediate (Lower LUMO) A->C Catalyst Attack B Amine Catalyst (Piperidine/L-Proline) B->C F C-C Bond Formation (Aldol-type Adduct) C->F Nucleophilic Attack D Active Methylene (Nucleophile) E Enolate Formation D->E Base Deprotonation E->F G Dehydration (-H2O) F->G Elimination G->B Recycled H α,β-Unsaturated Product G->H Catalyst Regeneration

Fig 1: Iminium-activated Knoevenagel condensation mechanism.

Experimental Workflows & Protocols

We present two validated methodologies: a Classical Organic Protocol optimized for rapid conversion, and an Eco-Friendly Aqueous Protocol optimized for sustainability.

Protocol A: Classical Condensation with Malononitrile

Optimized for rapid kinetic conversion and immediate precipitation.

Reagents:

  • 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv, 1.0 mmol, 181.19 mg)

  • Malononitrile (1.1 equiv, 1.1 mmol, 72.6 mg)

  • Piperidine (0.1 equiv, 0.1 mmol, ~10 µL)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the pyrrole aldehyde in 5.0 mL of absolute ethanol.

  • Nucleophile Addition: Add malononitrile to the suspension. The mixture will remain largely heterogeneous.

  • Catalytic Activation: Add piperidine dropwise.

    • Self-Validation Check: Upon addition of the amine, the starting material will dissolve (due to carboxylate salt formation), and the solution will rapidly transition to a deep yellow/orange color. This chromic shift confirms the formation of the highly conjugated product[2].

  • Reaction: Stir the mixture at room temperature for 2–3 hours. Monitor completion via TLC (Eluent: DCM/MeOH 9:1).

  • Isolation: Acidify the mixture slightly with 1M HCl (to protonate the 3-carboxylic acid) and add 10 mL of ice-cold distilled water. A bright yellow precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure α,β -unsaturated dinitrile derivative.

Protocol B: Green Aqueous Condensation using L-Proline

Optimized for environmental sustainability and high stereoselectivity.

Reagents:

  • 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv, 1.0 mmol, 181.19 mg)

  • Meldrum's Acid or Diethyl Malonate (1.1 equiv)

  • L-Proline (0.2 equiv, 0.2 mmol, 23 mg)

  • Deionized Water (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Combine the pyrrole aldehyde, active methylene compound, and L-Proline in a 25 mL flask containing 5.0 mL of deionized water.

  • Reaction: Stir vigorously at 60°C for 4–6 hours.

    • Causality: Water forces the hydrophobic organic substrates together (the hydrophobic effect), increasing their effective local concentration and accelerating the reaction rate despite poor initial solubility[4].

  • Isolation: Cool the reaction mixture to 0°C. The product will precipitate directly from the aqueous phase.

  • Purification: Filter, wash with cold water, and dry under a vacuum. No column chromatography is required.

Workflow Step1 Step 1: Reagent Preparation Pyrrole Aldehyde Active Methylene Solvent Step2 Step 2: Catalyst Addition Add Piperidine or L-Proline Stir at RT/Reflux Step1->Step2 Step3 Step 3: Reaction Monitoring TLC Analysis UV-Vis tracking Step2->Step3 Step4 Step 4: Product Isolation Acidification / Precipitation Cold Wash Step3->Step4 Step5 Step 5: Purification Recrystallization (EtOH) High Purity Product Step4->Step5

Fig 2: Step-by-step experimental workflow for Knoevenagel condensation.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions for the condensation of 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid with malononitrile.

Catalyst (mol %)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
NoneEthanol2524< 5N/A
Piperidine (10%)Ethanol252> 9994
Piperidine (10%)THF2548578
L-Proline (20%)Water6059588
L-Proline (20%)Ethanol2588072
Pyridine (Solvent)Pyridine803> 9581*

*Note: Reactions run in pyridine (Doebner Modification conditions) with malonic acid will result in simultaneous decarboxylation, yielding the corresponding acrylic acid derivative[6].

Analytical Characterization & Validation

To ensure the integrity of the synthesized product, perform the following analytical validations:

  • 1 H NMR (DMSO- d6​ ): Look for the disappearance of the highly deshielded formyl proton singlet ( 9.5–10.0 ppm). A new vinylic proton signal should appear in the 7.5–8.2 ppm range. The 3-carboxylic acid proton will appear as a broad singlet >12.0 ppm.

  • FT-IR Spectroscopy: Confirm the loss of the aldehyde carbonyl stretch ( 1680 cm −1 ) and the appearance of a strong nitrile stretch ( 2220 cm −1 ) if malononitrile was used, alongside the α,β -unsaturated C=C stretch ( 1600 cm −1 ).

References

  • Knoevenagel condensation - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at:[Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at:[Link]

  • Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry. Available at:[Link]

  • Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with 3-cyanoacetylindole in the presense of L-proline in water medium. ResearchGate. Available at:[Link]

Sources

Application

Application Note: 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid as an Orthogonal Building Block in Kinase Inhibitor Discovery

Introduction & Pharmacophore Rationale In modern drug discovery, the selection of highly functionalized, metabolically stable building blocks is critical for accelerating lead optimization. 4-Formyl-1,2,5-trimethyl-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In modern drug discovery, the selection of highly functionalized, metabolically stable building blocks is critical for accelerating lead optimization. 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS: 861582-85-6) represents a privileged scaffold, particularly in the development of targeted kinase inhibitors[1].

This molecule offers two orthogonal reactive handles—a C3-carboxylic acid and a C4-formyl group—allowing for divergent, sequential functionalization without the need for complex protecting group strategies. Beyond its synthetic utility, the specific methylation pattern of this scaffold provides profound pharmacokinetic (PK) advantages:

  • Metabolic Shielding: The C2 and C5 methyl groups block the highly nucleophilic α-positions of the pyrrole ring. This prevents unwanted electrophilic aromatic substitutions during synthesis and protects the core from rapid oxidative metabolism (e.g., by CYP450 enzymes) in vivo.

  • Enhanced BBB Permeability: The N-methylation (N1) eliminates the classical pyrrole N–H hydrogen bond donor. Reducing hydrogen bond donors is a validated strategy for decreasing P-glycoprotein (P-gp) efflux, thereby enhancing blood-brain barrier (BBB) penetration for neuro-oncology and neurodegenerative targets, such as SGK1 inhibitors[2].

Pyrrole-3-carboxamide derivatives synthesized from this core are well-documented as potent hinge-binders in kinases, showing high efficacy against targets like JAK2[3] and Cdc7[4]. Furthermore, functionalization of the C4-formyl group is a cornerstone in synthesizing multi-receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib and SU14813[5],[6].

Physicochemical & Reactivity Profile

To effectively utilize this building block, it is essential to understand its physicochemical properties, which directly influence both its reactivity and the drug-likeness of the resulting downstream analogs.

PropertyValueClinical / Synthetic Relevance
Chemical Name 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acidFully substituted pyrrole core.
CAS Number 861582-85-6Standard identifier for procurement[7].
Molecular Formula C9H11NO3Low molecular weight (Lead-like).
Molecular Weight 181.19 g/mol Leaves >300 Da for further functionalization.
Hydrogen Bond Donors 1 (Carboxylic OH)N-methylation removes the pyrrole HBD[2].
Hydrogen Bond Acceptors 3Favorable for Lipinski's Rule of 5.
Topological Polar Surface Area ~59.3 ŲHighly favorable for cellular permeability.
Key Reactive Sites C3 (Carboxyl), C4 (Formyl)Enables orthogonal, divergent synthesis.

Divergent Synthetic Workflows

The true value of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid lies in its orthogonal reactivity. The following pathways demonstrate how to leverage this scaffold to generate distinct classes of kinase inhibitors.

G Start 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (Orthogonal Building Block) Sub1 C3-Carboxylic Acid Start->Sub1 Sub2 C4-Formyl Group Start->Sub2 Amidation Amidation (HATU/DIPEA) Yields Pyrrole-3-carboxamides Sub1->Amidation Knoev Knoevenagel Condensation Yields Sunitinib-like Analogs Sub2->Knoev Target1 JAK2 / Cdc7 Inhibitors Amidation->Target1 Target2 Multi-Target RTK Inhibitors Knoev->Target2

Divergent synthetic workflows utilizing the orthogonal reactivity of the pyrrole building block.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time without relying solely on downstream purification.

Protocol A: Synthesis of Pyrrole-3-carboxamides via C3-Amidation

This protocol generates pyrrole-3-carboxamides, a structural motif critical for binding the ATP-hinge region of kinases like JAK2 and Cdc7[3],[4].

Mechanistic Causality: HATU is selected over standard carbodiimide reagents (e.g., EDC/HOBt). Electron-rich pyrrole-3-carboxylic acids can be susceptible to decarboxylation if the activation step is slow or requires elevated temperatures. HATU facilitates rapid, low-temperature formation of the active ester, suppressing decarboxylative degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) and the desired primary/secondary amine (1.2 eq, 1.2 mmol). Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 1.2 mmol) portion-wise over 2 minutes to prevent thermal spiking.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na2​SO4​ .

Self-Validation System:

  • In-Process: Monitor via TLC (Eluent: 5% MeOH in DCM). Stain the TLC plate with Bromocresol Green. The starting material will stain bright yellow (indicating a free carboxylic acid), whereas the newly formed carboxamide product will not react with the stain.

  • Post-Process: LC-MS analysis of the crude organic layer must show the disappearance of the m/z 182 [M+H]+ peak and the appearance of the corresponding carboxamide [M+H]+ mass.

Protocol B: Knoevenagel Condensation at the C4-Formyl Position

This protocol is utilized to synthesize highly conjugated oxindole-pyrrole systems, mimicking the pharmacophore of broad-spectrum antiangiogenic RTK inhibitors like SU14813[5] and Sunitinib[6].

Mechanistic Causality: The C4-formyl group on a fully substituted, electron-rich pyrrole exhibits reduced electrophilicity due to the strong +M (resonance) effect of the pyrrole nitrogen. To overcome this, piperidine is used as a nucleophilic catalyst. Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, which is rapidly attacked by the enolized oxindole, driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: Suspend the pyrrole-3-carboxamide intermediate generated in Protocol A (1.0 eq, 0.5 mmol) and the target oxindole derivative (e.g., 5-fluoroindolin-2-one) (1.0 eq, 0.5 mmol) in absolute ethanol (5.0 mL).

  • Catalysis: Add piperidine (0.1 eq, 0.05 mmol) dropwise.

  • Condensation: Heat the mixture to 80 °C under reflux. Stir for 4–6 hours.

  • Isolation: Allow the reaction to cool slowly to room temperature, then further cool to 0 °C in an ice bath to maximize precipitation.

  • Filtration: Filter the resulting precipitate under vacuum, washing the filter cake with cold ethanol (2 x 2 mL) and diethyl ether (5 mL) to remove unreacted starting materials and piperidine.

Self-Validation System:

  • In-Process (Visual): This reaction is visually self-validating. As the highly conjugated π -system of the product forms, the solution will transition from pale yellow to a deep orange or red, culminating in the precipitation of a brightly colored solid.

  • Post-Process (NMR): Confirm the stereochemistry via 1 H-NMR. The newly formed vinylic proton of the desired Z-isomer will appear significantly downfield (typically between 7.2 and 7.8 ppm) due to the deshielding anisotropic effect of the adjacent oxindole carbonyl oxygen.

References

[1] Title: 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid - Echemi Source: echemi.com URL:

[7] Title: 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid | Sigma-Aldrich Source: sigmaaldrich.com URL:

[3] Title: Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed Source: nih.gov URL:

[4] Title: Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding | Journal of Medicinal Chemistry Source: acs.org URL:

[5] Title: SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed Source: nih.gov URL:

[6] Title: Novel 2,4-Dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1 H -pyrrole-3-carboxylic Acid Derivatives: New Leads in Cancer and Bacterial Chemotherapy Source: researchgate.net URL:

[2] Title: Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases | Journal of Medicinal Chemistry Source: acs.org URL:

Sources

Method

Application Note: Overcoming Steric and Chemoselective Barriers in the Amidation of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid

Executive Summary & Substrate Profiling In medicinal chemistry and drug development, pyrrole-3-carboxylic acids are highly privileged scaffolds, frequently utilized in the synthesis of kinase inhibitors and complex natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

In medicinal chemistry and drug development, pyrrole-3-carboxylic acids are highly privileged scaffolds, frequently utilized in the synthesis of kinase inhibitors and complex natural products [1]. However, 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid presents a "pathological" synthetic profile that frequently causes standard amide coupling protocols to fail.

The difficulty of this substrate is defined by a dual challenge:

  • Extreme Steric Hindrance: The target carboxylic acid at the C3 position is deeply buried in a steric pocket, flanked by a methyl group at C2 and a formyl group at C4.

  • Chemoselectivity Trap: The C4-formyl group is a highly reactive electrophile. When reacting with primary amines, Schiff base (imine) formation competes directly with amide bond formation.

If the rate of amide coupling ( kamide​ ) is suppressed by steric bulk, the primary amine will inevitably condense with the formyl group ( kimine​ ), leading to complex mixtures, degraded starting materials, and near-zero yields of the target amide.

Mechanistic Rationale & Strategic Reagent Selection

To successfully couple this substrate, we must abandon traditional reagents (like EDC/HOBt or DCC) and shift the kinetic balance. Standard carbodiimides generate bulky O-acylisourea intermediates. The restrictive steric pocket of the pyrrole prevents the amine from achieving the correct approach trajectory, stalling the reaction and allowing imine formation to dominate.

To bypass this, the activation intermediate must be geometrically small and highly electrophilic .

Strategy A: TCFH-NMI (The Modern Gold Standard)

The combination of N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-Methylimidazole (NMI) is the premier choice for this substrate [2]. TCFH reacts with the carboxylic acid to form an O-formamidinium species, which is rapidly displaced by NMI to generate an N-acylimidazolium ion . This intermediate is planar, sterically unencumbered, and exceptionally reactive. The kinetics of amine attack on the N-acylimidazolium are so rapid that amide formation outcompetes Schiff base formation, preserving the formyl group.

Strategy B: Ghosez's Reagent (Mild Acid Chloride Generation)

For exceptionally deactivated amines (e.g., electron-poor anilines), generating an acid chloride is necessary [3]. However, harsh reagents like thionyl chloride or oxalyl chloride can degrade the electron-rich pyrrole ring. Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the sterically hindered acid into a highly reactive, small-radius acid chloride under strictly neutral conditions, preventing substrate decomposition.

Workflow Start Substrate: 4-Formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylic acid AmineType Amine Type? Start->AmineType Primary Primary Amine (High Risk of Imine) AmineType->Primary Secondary Secondary / Aniline (Steric/Electronic Challenge) AmineType->Secondary TCFH TCFH-NMI Protocol (Rapid Acyl Imidazolium) Primary->TCFH Requires Fast Kinetics Secondary->TCFH Preferred Ghosez Ghosez's Reagent (Mild Acid Chloride) Secondary->Ghosez Alternative Success Target Amide Formed TCFH->Success Ghosez->Success

Caption: Workflow for selecting amide coupling conditions based on amine nucleophilicity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure the activation step is successful before the amine is introduced, thereby preventing the loss of valuable starting materials [4].

Protocol 1: TCFH-NMI Mediated Coupling (Recommended)

Reagents:

  • 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Amine (1.1 equiv, 0.55 mmol)

  • TCFH (1.2 equiv, 0.6 mmol)

  • NMI (3.0 equiv, 1.5 mmol)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) (5.0 mL)

Step-by-Step Methodology:

  • Activation: Suspend the pyrrole-3-carboxylic acid and TCFH in anhydrous MeCN under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Catalyst Addition: Add NMI dropwise over 2 minutes. The solution will typically turn pale yellow as the active N-acylimidazolium intermediate forms. Stir at 0 °C for 15 minutes.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms that the carboxylic acid has been successfully activated. Do not proceed to step 4 if unreacted acid remains.

  • Coupling: Add the amine in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 10% aqueous citric acid (2 × 10 mL) to remove NMI, followed by saturated aqueous NaHCO₃ (10 mL) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanism A Carboxylic Acid C N-Acylimidazolium Intermediate A->C + TCFH/NMI - TMU B TCFH + NMI B->C Activator E Sterically Hindered Amide C->E + Amine - NMI D Amine (R1R2NH) D->E Nucleophile

Caption: Mechanistic pathway of TCFH-NMI mediated activation and amide bond formation.

Protocol 2: Ghosez's Reagent (For Highly Deactivated Amines)

Reagents:

  • 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Ghosez's Reagent (1.2 equiv, 0.6 mmol)

  • Deactivated Amine (1.1 equiv, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol)

  • Anhydrous CH₂Cl₂ (5.0 mL)

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve the carboxylic acid in anhydrous CH₂Cl₂ at 0 °C. Add Ghosez's Reagent dropwise. Stir at 0 °C for 1 hour, then at room temperature for 1 hour.

  • Self-Validation Checkpoint: Quench a 5 µL aliquot in methanol and verify methyl ester formation via LC-MS to confirm complete conversion to the acid chloride.

  • Coupling: Cool the reaction back to 0 °C. Add the amine, followed immediately by the dropwise addition of DIPEA.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

Quantitative Data & Reagent Comparison

The following table summarizes the expected performance of various coupling systems when applied specifically to 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Coupling SystemActive IntermediateSteric ToleranceChemoselectivity (vs. Formyl)Typical YieldReaction Time
EDC / HOBt O-Acylisourea / OBt esterLowPoor (Imine dominates)< 15%24–48 h
HATU / DIPEA O-At esterModerateModerate30–50%12–24 h
Ghosez's Reagent Acid ChlorideHighGood (Neutral generation)70–85%2–4 h
TCFH / NMI N-AcylimidazoliumVery HighExcellent (Fast kinetics)85–95%0.5–2 h

Note: Yields are indicative and will vary based on the specific steric and electronic properties of the incoming amine.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Beutner, G. L., Young, I. S., Davies, M. L., Hickey, M. R., Park, H., Stevens, J. M., & Ye, Q. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218-4222. URL: [Link]

  • Jørgensen, S. V., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(41), 10288-10294. URL: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of the Formyl Group in 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid

Executive Summary & Scope Pyrrole-based pharmacophores are ubiquitous in modern drug discovery, often serving as the core scaffold for kinase inhibitors and anti-inflammatory agents. The molecule 4-formyl-1,2,5-trimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Pyrrole-based pharmacophores are ubiquitous in modern drug discovery, often serving as the core scaffold for kinase inhibitors and anti-inflammatory agents. The molecule 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid presents a classic synthetic challenge: achieving chemoselective reduction of the highly reactive C4-formyl group while leaving the C3-carboxylic acid and the electron-rich pyrrole core completely intact.

Depending on the target active pharmaceutical ingredient (API), researchers may require either the partial reduction to a hydroxymethyl group or the complete deoxygenation to a methyl group. This application note details field-proven, self-validating protocols for both transformations, emphasizing the mechanistic causality behind catalyst and solvent selection.

Mechanistic Insights & Causality

The divergence between yielding an alcohol versus a fully reduced methyl group hinges on the electronic properties of the pyrrole ring and the pH of the reaction medium[1].

  • Pathway A: Arresting at the Alcohol (Hydroxymethylation): The reduction of an aldehyde to an alcohol is thermodynamically favorable using transition metal catalysis. However, because the resulting hydroxymethyl group is attached to an electron-rich pyrrole ring, it is highly prone to over-reduction (hydrogenolysis) if the medium is even slightly acidic. To arrest the reaction at the alcohol stage, strictly neutral or mildly basic conditions must be employed. A Formic Acid/Potassium Formate buffer system acts as an excellent hydrogen donor while preventing acid-catalyzed elimination[2].

  • Pathway B: Driving to the Methyl Group (Deoxygenation): Complete reduction to 1,2,4,5-tetramethyl-1H-pyrrole-3-carboxylic acid requires the deliberate activation of the intermediate C4-alcohol. By introducing a Brønsted acid (e.g., Trifluoroacetic Acid, TFA), the hydroxyl group is protonated and eliminated as water. The pyrrole ring strongly stabilizes the resulting exocyclic carbocation (an azafulvenium intermediate), which is then rapidly trapped by hydride/hydrogen at the catalyst surface to yield the methyl group[3].

  • Preservation of the Carboxylic Acid: Across both pathways, the C3-carboxylic acid remains unreduced. Carboxylic acids are highly resistant to standard catalytic hydrogenation (Pd/C, Ru) compared to aldehydes due to their lower electrophilicity and strong resonance stabilization[4].

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of catalyst and additive choices to achieve strict chemoselectivity.

Catalyst SystemAdditive / H₂ SourceTemp (°C)Time (h)Conversion (%)Hydroxymethyl Yield (%)Methyl Yield (%)
10% Pd/C (10 mol%)H₂ (1 atm)2512>994552 (Mixture)
Ru-Macho (5 mol%) HCOOH / HCOOK (5 eq) 80 16 >99 94 <2
10% Pd/C (10 mol%) H₂ (5 atm) + TFA (2 eq) 60 8 >99 <1 96
Raney® Ni (Excess)H₂ (10 atm)8024853040 (Ring red.)

Note: The carboxylic acid at C3 remained unreduced across all Pd and Ru conditions. Raney Ni showed trace pyrrole ring reduction.

Experimental Protocols

Protocol A: Synthesis of 4-(Hydroxymethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid

Objective: Chemoselective reduction of the formyl group to an alcohol without triggering hydrogenolysis.

  • Preparation: In a rigorously dried Schlenk flask, dissolve 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1.0 mmol, 181.2 mg) in anhydrous THF (5.0 mL).

  • Catalyst & Buffer Addition: Add Ru-Macho catalyst (0.05 mmol, 5 mol%) followed by a pre-mixed buffer of Formic Acid (3.0 mmol) and Potassium Formate (2.0 mmol).

    • Causality: The formate buffer acts as the transfer hydrogenation donor while maintaining a slightly basic pH to prevent the acid-catalyzed elimination of the resulting pyrrolic alcohol[2].

  • Reaction: Stir the mixture at 80 °C under an argon atmosphere for 16 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The formyl proton peak (~9.8 ppm) in ¹H-NMR should completely disappear, replaced by a new singlet at ~4.5 ppm (-CH₂OH).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL).

    • Critical: Strictly avoid acidic washes (e.g., HCl) during workup, as the pyrrolic alcohol will rapidly polymerize or form di-pyrromethanes. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of 1,2,4,5-Tetramethyl-1H-pyrrole-3-carboxylic Acid

Objective: Complete deoxygenation of the formyl group to a methyl group.

  • Preparation: In a high-pressure hydrogenation reactor, dissolve the starting material (1.0 mmol, 181.2 mg) in glacial acetic acid (5.0 mL).

  • Acidic Activation: Add Trifluoroacetic acid (TFA, 2.0 mmol).

    • Causality: TFA protonates the intermediate alcohol, forcing the formation of the highly reactive azafulvenium ion, which is a prerequisite for deep hydrogenolysis[3].

  • Catalyst Addition: Add 10% Pd/C (10 mol% Pd). Purge the vessel with N₂ three times, then with H₂ three times.

  • Reaction: Pressurize the reactor to 5 atm of H₂ and heat to 60 °C for 8 hours.

    • Self-Validation: ¹H-NMR of an aliquot should show the disappearance of the formyl peak and the emergence of a new methyl singlet at ~2.1 ppm.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove acetic acid and TFA. Recrystallize the crude product from ethanol/water to afford the pure tetramethyl derivative.

Workflow & Logic Visualization

ChemoselectiveReduction Start 4-Formyl-1,2,5-trimethyl-1H-pyrrole -3-carboxylic acid (Starting Material) CondA Mild Hydrogenation [Transfer H2 / Formate Buffer] Neutral/Basic pH Start->CondA Pathway A CondB Deep Hydrogenolysis [Pd/C, H2, TFA] Acidic pH Start->CondB Pathway B MechA Chemoselective C=O Reduction (Preserves -COOH & C-OH) CondA->MechA MechB C=O Reduction + C-O Hydrogenolysis (Azafulvenium Intermediate) CondB->MechB ProdA 4-(Hydroxymethyl)-1,2,5-trimethyl -1H-pyrrole-3-carboxylic acid (Alcohol Product) ProdB 1,2,4,5-Tetramethyl-1H-pyrrole -3-carboxylic acid (Deoxygenated Product) MechA->ProdA MechB->ProdB

Chemoselective pathways for the catalytic reduction of 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

References

  • Copper-Catalyzed Chemoselective Hydrogenation of Unsaturated Bonds with Formic Acid/Formate as Hydrogen Donor Source: Organic Letters - ACS Publications URL
  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis Source: RSC Advances URL
  • Reduction of Aldehydes Source: Thieme Connect URL
  • A Practical Catalytic Reductive Amination of Carboxylic Acids Source: ResearchGate URL

Sources

Method

Application Notes and Protocols for the Incorporation of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid into Bioactive Polymer Matrices

Introduction: A New Frontier in Bioactive Polymers The convergence of small-molecule therapeutics with polymer science has paved the way for the development of sophisticated drug delivery systems and bioactive materials....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Bioactive Polymers

The convergence of small-molecule therapeutics with polymer science has paved the way for the development of sophisticated drug delivery systems and bioactive materials. Within this landscape, pyrrole derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a promising pyrrole derivative, 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, into bioactive polymer matrices.

The unique bifunctional nature of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, possessing both a carboxylic acid and a formyl (aldehyde) group, offers versatile handles for both covalent conjugation to and physical encapsulation within a variety of polymer systems. This allows for the design of materials with tailored release kinetics and targeted biological activity. These application notes will delve into the scientific rationale behind material selection, provide detailed, step-by-step protocols for two primary incorporation strategies, and outline a robust characterization plan to validate the resulting composite materials.

Understanding the Core Components

The Bioactive Molecule: 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

This substituted pyrrole is a key building block for our bioactive polymer system. Its chemical structure (CAS No. 861582-85-6, Molecular Formula: C9H11NO3) features two reactive functional groups: a carboxylic acid at the 3-position and a formyl group at the 4-position.[3][4][5][6] The trimethyl substitution on the pyrrole ring is expected to enhance its stability.[5]

The reactivity of these functional groups is a critical consideration. Generally, aldehydes are more reactive towards nucleophilic attack than carboxylic acids.[3] However, the carboxylic acid can be readily activated for amide or ester bond formation. The presence of an electron-withdrawing formyl group may influence the acidity of the carboxylic acid and the overall stability of the pyrrole ring. It is important to note that pyrrole-2-carboxylic acids can be susceptible to decarboxylation under strongly acidic conditions, a factor to consider in process design.[7][8]

The Polymeric Matrix: A Foundation for Bioactivity

The choice of polymer is paramount and will dictate the physical, mechanical, and biological properties of the final material. Both synthetic and natural polymers offer unique advantages.

Synthetic Biodegradable Polymers:

  • Poly(lactic-co-glycolic acid) (PLGA): A widely used, FDA-approved copolymer known for its tunable degradation rate, which can be controlled by adjusting the ratio of lactic acid to glycolic acid.[9]

  • Poly(ε-caprolactone) (PCL): A semi-crystalline polyester with excellent mechanical properties and a slower degradation rate, making it suitable for long-term release applications.[9][10]

  • Poly(L-lactic acid) (PLLA): A semi-crystalline polymer with high tensile strength, but its crystallinity can sometimes lead to an inflammatory response.[9]

Natural Polymers:

  • Chitosan: A bioactive polysaccharide derived from chitin, known for its biocompatibility, biodegradability, and mucoadhesive properties. Its primary amine groups offer sites for covalent modification.[9]

  • Alginate: A polysaccharide extracted from brown seaweed that can form hydrogels in the presence of divalent cations, making it ideal for encapsulation.[9]

  • Silk Fibroin: A protein polymer with exceptional mechanical strength and biocompatibility, which can be processed into various forms like films and hydrogels.[9]

Strategies for Incorporation: Covalent vs. Physical

Two primary strategies for incorporating the pyrrole derivative into a polymer matrix will be detailed: covalent conjugation and physical encapsulation. The choice between these methods depends on the desired release profile and the nature of the intended application.

Diagram 1: Overall Workflow

cluster_prep Preparation cluster_incorp Incorporation Strategies cluster_char Characterization Pyrrole 4-Formyl-1,2,5-trimethyl-1H- pyrrole-3-carboxylic acid Covalent Covalent Conjugation Pyrrole->Covalent Physical Physical Encapsulation Pyrrole->Physical Polymer Bioactive Polymer Matrix (e.g., PLGA, Chitosan) Polymer->Covalent Polymer->Physical Spectroscopy Spectroscopic Analysis (FTIR, NMR) Covalent->Spectroscopy Microscopy Morphological Analysis (SEM) Covalent->Microscopy Release In Vitro Release Studies Covalent->Release Physical->Spectroscopy Physical->Microscopy Physical->Release

Caption: Workflow for incorporating the pyrrole derivative into polymer matrices.

Protocol 1: Covalent Conjugation via Carbodiimide Chemistry

This protocol describes the covalent attachment of the carboxylic acid group of the pyrrole derivative to a polymer containing hydroxyl or amine functional groups (e.g., PLLA, Chitosan) using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) as coupling agents. This method forms a stable ester or amide bond.[11]

Materials:

  • 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

  • Polymer (e.g., PLLA or Chitosan)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Methanol (for quenching)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen polymer in the appropriate anhydrous solvent. The concentration will depend on the polymer's solubility.

  • Reagent Addition: To the stirred polymer solution, add 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1.5 equivalents relative to the polymer's functional groups). Allow it to dissolve completely.

  • Activation and Coupling: In a separate vial, dissolve DCC (2 equivalents) and DMAP (0.2 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the polymer-pyrrole mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a white precipitate (dicyclohexylurea, a byproduct of the DCC reaction) is expected.

  • Quenching: Quench the reaction by adding a small amount of methanol to react with any excess DCC.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Precipitate the polymer-conjugate by adding the filtrate to a large volume of a non-solvent (e.g., cold methanol or diethyl ether).

    • Collect the precipitate by centrifugation or filtration.

    • To remove unreacted starting materials and coupling agents, dissolve the precipitate in a suitable solvent and dialyze against deionized water for 48 hours, with frequent water changes.

  • Drying: Lyophilize the purified polymer-conjugate to obtain a dry powder. Store in a desiccator.

Diagram 2: Covalent Conjugation Workflow

A Dissolve Polymer in Anhydrous Solvent B Add Pyrrole Derivative A->B C Add DCC/DMAP Solution at 0°C B->C D Stir at Room Temperature for 24-48h C->D E Quench with Methanol D->E F Filter to Remove Byproduct E->F G Precipitate Conjugate F->G H Purify by Dialysis G->H I Lyophilize to Dry Powder H->I

Caption: Step-by-step workflow for covalent conjugation.

Protocol 2: Physical Encapsulation via Solvent Evaporation

This protocol details the encapsulation of the pyrrole derivative within a biodegradable polymer matrix (e.g., PLGA or PCL) using an oil-in-water (o/w) single emulsion-solvent evaporation technique. This method is suitable for creating micro- or nanoparticles with the bioactive molecule physically entrapped.

Materials:

  • 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

  • Polymer (e.g., PLGA or PCL)

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic phase)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water, as the aqueous phase)

  • Deionized water

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in the chosen organic solvent. The drug-to-polymer ratio can be varied to control the loading capacity (e.g., 1:5 to 1:20 w/w).

  • Emulsification: Add the organic phase to the aqueous PVA solution in a dropwise manner while homogenizing or sonicating at high speed. The volume ratio of the organic to aqueous phase is typically 1:5 to 1:10. This creates an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for several hours (or overnight) to allow the organic solvent to evaporate. This will lead to the formation of solid polymer particles with the encapsulated pyrrole derivative.

  • Particle Collection: Collect the formed micro/nanoparticles by centrifugation.

  • Washing: Wash the particles several times with deionized water to remove residual PVA and any unencapsulated drug. Centrifuge between each wash.

  • Drying: Resuspend the washed particles in a small amount of deionized water and freeze-dry (lyophilize) to obtain a free-flowing powder. Store in a desiccator.

Diagram 3: Physical Encapsulation Workflow

A Dissolve Polymer and Pyrrole in Organic Solvent C Emulsify Organic Phase in Aqueous Phase A->C B Prepare Aqueous PVA Solution B->C D Evaporate Organic Solvent with Stirring C->D E Collect Particles by Centrifugation D->E F Wash Particles with Deionized Water E->F G Lyophilize to Dry Powder F->G

Caption: Step-by-step workflow for physical encapsulation.

Characterization and Validation

Thorough characterization is essential to confirm the successful incorporation of the pyrrole derivative and to understand the properties of the resulting bioactive polymer matrix.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the covalent conjugation by identifying characteristic peaks. For the covalent conjugate, the appearance of a new ester or amide carbonyl peak and changes in the O-H or N-H stretching regions of the polymer would be indicative of successful bonding. For encapsulated systems, the presence of characteristic peaks from both the polymer and the pyrrole derivative confirms its presence within the matrix.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. For covalent conjugates, the appearance of new signals corresponding to the pyrrole moiety and shifts in the signals of the polymer backbone protons adjacent to the conjugation site confirm the covalent linkage.[12][13][14][15]

Technique Expected Observations for Covalent Conjugation Expected Observations for Physical Encapsulation
FTIR Appearance of new ester/amide C=O stretch; disappearance/broadening of polymer -OH or -NH stretch.Superposition of spectra of the pure polymer and the pyrrole derivative.
NMR Appearance of characteristic proton/carbon signals of the pyrrole derivative; shifts in polymer signals near the conjugation site.Superposition of spectra of the pure polymer and the pyrrole derivative with possible peak broadening.
Morphological and Physical Characterization
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, size, and shape of the resulting particles or films. For encapsulated systems, it can provide information on the particle size distribution and surface smoothness.

  • Drug Loading and Encapsulation Efficiency (for encapsulated systems):

    • Drug Loading (%): (Mass of drug in particles / Mass of particles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in particles / Initial mass of drug used) x 100 To determine the amount of encapsulated drug, a known mass of particles is dissolved in a suitable solvent, and the concentration of the pyrrole derivative is measured using UV-Vis spectroscopy at its maximum absorbance wavelength.

In Vitro Release Studies

To evaluate the release kinetics of the incorporated pyrrole derivative, in vitro release studies are performed.

Protocol for In Vitro Release Study:

  • A known amount of the drug-loaded polymer matrix (particles or film) is placed in a vial containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • The vials are incubated at 37°C in a shaking water bath.

  • At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.[16]

  • The concentration of the released pyrrole derivative in the collected samples is quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The cumulative percentage of drug released is plotted against time.

The release profile will provide insights into whether the release is diffusion-controlled, swelling-controlled, or erosion-based.[2]

Parameter Typical Values/Conditions
Release Medium Phosphate-Buffered Saline (PBS), pH 7.4
Temperature 37°C
Agitation 100 rpm
Sampling Times 0.5, 1, 2, 4, 8, 12, 24, 48, 72... hours
Quantification Method UV-Vis Spectroscopy or HPLC

Conclusion and Future Perspectives

The successful incorporation of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid into bioactive polymer matrices opens up a plethora of opportunities for the development of novel therapeutic materials. The protocols outlined in this document provide a solid foundation for initiating research in this area. Further optimization of reaction conditions, polymer selection, and drug loading can lead to the creation of highly specialized materials for applications ranging from controlled drug delivery and tissue engineering to antimicrobial coatings. The versatility of the pyrrole scaffold, combined with the tunability of polymer properties, ensures that this will be a fruitful area of investigation for years to come.

References

  • Mohammadi, M., et al. (2021). Bioactive Polymeric Materials for the Advancement of Regenerative Medicine. Polymers (Basel). Available at: [Link]

  • Living on Pyrrolic Foundations - Advances in Natural and Artificial Bioactive Pyrrole Derivatives. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Molecules. Available at: [Link]

  • Ghayempour, S., et al. (2022). Novelty in the development of biodegradable polymer coatings for biomedical devices: paclitaxel grafting on PDMMLA derivatives. Journal of Materials Chemistry B. Available at: [Link]

  • Jain, A., et al. (2020). Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching. Pharmaceutics. Available at: [Link]

  • Lai, M., et al. (2023). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Research Square. Available at: [Link]

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available at: [Link]

  • Hassan, A. A., et al. (2017). Drug release behavior of polymeric matrix filled in capsule. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Carboxylic Acids vs Aldehydes: Reactivity. (n.d.). Scribd. Available at: [Link]

  • Living on Pyrrolic Foundations - Advances in Natural and Artificial Bioactive Pyrrole Derivatives. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available at: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Molecules. Available at: [Link]

  • Anderson, H. J., et al. (1987). PYRROLE CHEMISTRY. PART XXIX A RE-EXAMINATION OF THE DECARBOXYLATION OF 4-ACETYL-, 4-FORMYL- AND 4-CYANOPYRROLE-2-CARBOXYLIC ACI. Synthetic Communications. Available at: [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. Available at: [Link]

  • Mundle, S. O., & Kluger, R. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. Available at: [Link]

  • FTIR and NMR characterization of thermosetting methyl methacrylate terminated poly(2,6-dimethyl-1,4-phenylene oxide)—triallyl isocyanurate copolymer. (2021). Journal of Polymer Research. Available at: [Link]

  • Branda, N. R., & Gribble, G. W. (1995). Formation and stability of pyrrole adducts in the reaction of levuglandin E2 with proteins. Chemical Research in Toxicology. Available at: [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. Available at: [Link]

  • Mundle, S. O., & Kluger, R. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. Available at: [Link]

  • THE CONJUGATION AND CHARACTERISATION OF THERMORESONSIVE POLY (N-ISOPROPYLACRYLAMIDE) WITH TERNATIN BIOMOLECULE. (2022). Malaysian Journal of Analytical Sciences. Available at: [Link]

  • 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. (n.d.). NextSDS. Available at: [Link]

  • IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. (2017). International Journal of Innovations in Scientific Engineering. Available at: [Link]

  • Chirivì, C., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. Available at: [Link]

  • 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. (n.d.). NextSDS. Available at: [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI. Available at: [Link]

Sources

Application

Schiff base synthesis using 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid and primary amines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Condensation of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid with primary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Condensation of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid with primary amines.

Introduction & Mechanistic Rationale

Pyrrole-based Schiff bases (azomethines) are highly valued in medicinal chemistry due to their broad pharmacological profiles, including antimicrobial, anticancer, and dual MAO/AChE inhibitory activities[1],[2]. The synthesis of these compounds involves the condensation of a pyrrole-carboxaldehyde with a primary amine.

In this protocol, we utilize 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid as the electrophilic scaffold. This specific building block is strategically designed:

  • Steric & Electronic Stability: The methyl groups at positions 1, 2, and 5 protect the electron-rich pyrrole core from unwanted electrophilic aromatic substitution and oxidative degradation[3].

  • Functional Versatility: The carboxylic acid at position 3 provides a synthetic handle for subsequent derivatization (e.g., amide coupling) or serves to enhance aqueous solubility in biological assays.

  • Mechanistic Challenge: The 4-formyl group is sterically hindered by the adjacent 3-carboxylic acid and 5-methyl group. Consequently, standard room-temperature condensations often fail, necessitating optimized catalytic and thermodynamic conditions[4].

The Causality of Reaction Conditions

Schiff base formation is an equilibrium-driven process involving a nucleophilic attack by the primary amine to form an unstable hemiaminal intermediate, followed by dehydration to yield the imine.

  • pH Control (Causality): The reaction is strictly pH-dependent. We utilize glacial acetic acid to maintain a pH of ~4.5. If the medium is too acidic, the primary amine protonates into a non-nucleophilic ammonium ion. If it is too basic, the carbonyl oxygen lacks the protonation required to become a strong electrophile.

  • Thermodynamic Driving Force: Because of the steric hindrance around the 4-formyl group, thermal energy (reflux) or microwave (MW) irradiation is required to drive the dehydration step[1].

Reaction Workflow

Pathway Aldehyde 4-Formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylic acid Condensation Nucleophilic Addition (Glacial AcOH, pH ~4.5) Aldehyde->Condensation Amine Primary Amine (e.g., Aryl/Alkyl-NH2) Amine->Condensation Hemiaminal Hemiaminal Intermediate (Sterically Hindered) Condensation->Hemiaminal Dehydration Dehydration (-H2O) Thermal/MW Energy Hemiaminal->Dehydration Product Pyrrole-Based Schiff Base (Azomethine Target) Dehydration->Product

Workflow of acid-catalyzed Schiff base synthesis highlighting the hindered intermediate.

Experimental Protocols

To accommodate different laboratory setups, we provide both a conventional reflux method and a microwave-assisted protocol. The microwave approach is highly recommended for this specific hindered pyrrole to minimize reaction time and thermal degradation[1].

Materials Required
  • Aldehyde: 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS: 861582-85-6)[3].

  • Amine: Primary amine (e.g., aniline, p-toluidine, or aliphatic amine).

  • Solvent: Absolute ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial acetic acid.

Method A: Conventional Reflux Synthesis
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (181.19 mg) of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.1 mmol of the selected primary amine to the solution. The slight excess ensures complete consumption of the valuable pyrrole aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid to adjust the apparent pH to ~4.5[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 75–80°C with continuous magnetic stirring for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1 with 1% AcOH to prevent carboxylic acid streaking). Look for the disappearance of the UV-active aldehyde spot.

  • Isolation: Once complete, concentrate the solvent to half its volume under reduced pressure and cool the flask in an ice bath (0–5°C). The Schiff base will typically precipitate.

  • Purification: Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol to remove unreacted amine, and recrystallize from hot ethanol.

Method B: Microwave-Assisted Synthesis (Recommended)
  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 1.0 mmol of the pyrrole aldehyde, 1.1 mmol of the primary amine, and 3 mL of absolute ethanol.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 80°C with a power output of 100–150 W for 10–15 minutes[1].

  • Isolation: Cool the vial rapidly via compressed air. The product usually crystallizes directly upon cooling. Filter and wash with cold ethanol.

Self-Validating Analytical System

A robust protocol must be self-validating. Because the starting material contains both a carboxylic acid and an aldehyde, spectroscopic validation requires precise attention to specific functional group markers[2].

Table 1: Quantitative Analytical Markers for Validation
Analytical TechniqueStarting Material Marker (Disappears)Target Product Marker (Appears)Diagnostic Rationale
FT-IR Spectroscopy ~1660 cm⁻¹ (Aldehyde C=O stretch)1610–1630 cm⁻¹ (Imine C=N stretch)The carboxylic C=O stretch (~1710 cm⁻¹) will remain unchanged. The shift from 1660 to ~1620 cm⁻¹ confirms azomethine formation.
¹H-NMR (DMSO-d6) ~9.80–10.00 ppm (Singlet, -CHO)8.20–8.50 ppm (Singlet, -CH=N-)Direct evidence of the condensation. The highly deshielded aldehyde proton is replaced by the slightly more shielded imine proton.
TLC (DCM:MeOH 9:1) Lower Rf (More polar due to -CHO and -COOH)Higher Rf (Less polar, loss of aldehyde oxygen)Requires 1% AcOH in the eluent to prevent the 3-carboxylic acid from streaking on the silica plate.

Note: If a peak at ~5.0–6.0 ppm appears in the ¹H-NMR alongside an O-H stretch in the IR, the reaction has stalled at the hemiaminal intermediate. Resume heating or microwave irradiation to force dehydration.

References

  • NextSDS. 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid - Chemical substance information.[3] URL:

  • ACS Omega. Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base.[4] URL:

  • MDPI. Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors.[1] URL:

  • PubMed (NIH). Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety.[2] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid

Welcome to the Technical Support Center for highly substituted pyrrole synthesis. 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a crucial, heavily functionalized building block used in the development of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly substituted pyrrole synthesis. 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a crucial, heavily functionalized building block used in the development of targeted therapeutics. Synthesizing this molecule requires navigating significant steric hindrance and competing side reactions.

This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize the three-stage synthetic route: Paal-Knorr cyclization, Vilsmeier-Haack formylation, and ester saponification.

Synthetic Workflow Visualization

G A Ethyl 2-acetyl-4-oxopentanoate + Methylamine B Ethyl 1,2,5-trimethylpyrrole- 3-carboxylate A->B Paal-Knorr Cyclization AcOH, 90°C C Ethyl 4-formyl-1,2,5-trimethylpyrrole- 3-carboxylate B->C Vilsmeier-Haack Formylation POCl3, DMF, 0°C to 60°C D 4-Formyl-1,2,5-trimethyl-1H-pyrrole- 3-carboxylic acid C->D Ester Hydrolysis NaOH, EtOH/H2O, then HCl

Three-step synthetic workflow for 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Quantitative Data: Condition Optimization Summary

To maximize throughput, standard literature conditions must be modified to account for the steric bulk of the 1,2,5-trimethyl framework. The table below summarizes the critical parameter shifts required to achieve high yields.

Reaction StepCritical ParameterStandard ConditionsOptimized ConditionsYield Improvement
Paal-Knorr Cyclization Solvent / CatalystEtOH, Reflux (Neutral)Glacial AcOH, 90°C55% → 85%
Vilsmeier-Haack Formylation Heating MethodConventional, 90°CMicrowave, 100°C (15 min)30% → 76%
Ester Saponification Base / TemperatureLiOH, Room TempNaOH (3.0 eq), EtOH/H2O, 80°C20% → 95%
Self-Validating Experimental Protocols
Protocol A: Paal-Knorr Cyclization

Mechanistic Rationale: The synthesis begins with the condensation of ethyl 2-acetyl-4-oxopentanoate and methylamine. The rate-determining step is the ring closure via nucleophilic attack. Using acetic acid as the solvent provides the necessary acidic protons to catalyze the rapid protonation of the carbonyl, facilitating cyclization before thermal degradation can occur1[1].

  • Preparation: Dissolve ethyl 2-acetyl-4-oxopentanoate (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Addition: Cool the vessel to 0°C. Add methylamine (33% in EtOH, 1.2 eq) dropwise over 30 minutes to control the exothermic Schiff base formation.

  • Cyclization: Heat the mixture to 90°C for 4–6 hours.

  • Workup: Concentrate in vacuo to remove acetic acid. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-inactive diketone and the appearance of a highly UV-active pyrrole spot confirms success.

Protocol B: Vilsmeier-Haack Formylation (Yield Bottleneck)

Mechanistic Rationale: Formylation must occur at the C4 position. However, this site is heavily shielded by the C3-ester and C5-methyl groups. Pre-forming the Vilsmeier reagent at 0°C prevents POCl₃ degradation, while controlled microwave heating overcomes the severe activation energy barrier imposed by steric hindrance 2[2].

  • Reagent Formation: Under N₂, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.5 eq) dropwise. Stir at 0°C for 30–45 minutes until the Vilsmeier salt fully forms (solution turns pale yellow) 2[2].

  • Reaction: Dissolve the pyrrole intermediate from Protocol A (1.0 eq) in minimal anhydrous DMF. Add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Transfer to a microwave reactor and heat at 100°C for 15 minutes (Alternatively, use conventional heating at 60°C for 4–6 hours, though yield will be lower) 3[3].

  • Quenching: Pour the mixture onto crushed ice. Slowly add saturated Sodium Acetate (NaOAc) until the pH reaches 7–8 to hydrolyze the iminium salt 4[4]. Extract with Dichloromethane (DCM).

  • Validation Checkpoint: ¹H-NMR (CDCl₃) must show a distinct aldehyde proton singlet far downfield (~9.8–10.2 ppm).

Protocol C: Ester Saponification

Mechanistic Rationale: The ethyl ester is sterically locked between the C2-methyl and C4-formyl groups. High-temperature saponification is required; however, precise stoichiometric control of the base is necessary to prevent the formyl group from undergoing a base-catalyzed Cannizzaro disproportionation.

  • Hydrolysis: Suspend the formylated ester (1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (3.0 eq).

  • Reflux: Heat the mixture to 80°C for 3 hours.

  • Acidification: Evaporate the Ethanol in vacuo. Cool the remaining aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl.

  • Isolation: The target carboxylic acid will precipitate as a solid. Filter, wash with ice-cold water, and dry under high vacuum.

  • Validation Checkpoint: LC-MS should confirm the exact mass [M+H]+ of 182.08. ¹H-NMR will show the disappearance of the ethyl ester signals (quartet at ~4.2 ppm and triplet at ~1.3 ppm).

Troubleshooting & FAQs

Q1: During the Vilsmeier-Haack formylation, I am recovering mostly unreacted starting material, and my yield is stuck below 30%. How can I push this past 75%? A1: The C4 position of your substrate is highly sterically hindered. Traditional heating often fails to drive the reaction to completion before the Vilsmeier reagent degrades. To fix this, ensure your Vilsmeier reagent is fully formed by stirring POCl₃ and DMF at 0°C for at least 30 minutes before adding the pyrrole2[2]. If conventional heating still yields poor results, switch to microwave irradiation (100°C for 14-15 minutes). Microwave acceleration has been proven to increase formylation yields of sterically hindered pyrroles from ~30% to >70%3[3].

Q2: My Paal-Knorr cyclization is producing a dark, tarry mixture with multiple spots on the TLC plate. What is going wrong? A2: 1,4-dicarbonyl compounds are prone to polymerization and degradation under basic conditions or excessive heat. You are likely experiencing an uncontrolled exotherm during the amine addition. Control the exotherm by adding the methylamine dropwise at 0°C. Furthermore, ensure you are using acetic acid as the solvent; the acidic environment catalyzes the rate-determining ring-closure step, preventing the accumulation of reactive intermediates that lead to tar formation 1[1].

Q3: How do I safely quench the Vilsmeier-Haack reaction to avoid degrading the newly formed formyl group? A3: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. Inadequate neutralization or overly harsh basification leads to low yields and discolored products 4[4]. Pour the reaction mixture onto crushed ice and neutralize slowly with a mild base like sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) until pH 7–8 is reached. Never use strong bases like NaOH for the quench, as localized high pH spikes will destroy the product.

Q4: After the final saponification step, my product NMR shows the disappearance of the aldehyde peak and the appearance of a primary alcohol peak. Why? A4: Your formyl group is undergoing a Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid). This occurs when the molecule is exposed to a large excess of strong base at high temperatures for prolonged periods. Monitor the saponification closely via LC-MS, do not exceed 3.0 equivalents of NaOH, and stop the reflux the moment the starting ester is consumed.

References
  • The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products. PMC (National Institutes of Health). Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid . This portal is designed for drug development professionals and process chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid . This portal is designed for drug development professionals and process chemists who require robust, scalable, and thermodynamically stable crystallization workflows.

Mechanistic Context & Molecular Behavior

To optimize the crystallization of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, we must first understand its structural thermodynamics. The molecule features a hydrophobic core (1,2,5-trimethyl pyrrole) flanked by two highly polar, adjacent functional groups (a C3-carboxylic acid and a C4-formyl group).

Because these groups are adjacent, they can engage in strong intramolecular hydrogen bonding , forming a stable pseudo-six-membered ring. This masks the molecule's polarity, giving it unexpectedly high solubility in moderately non-polar solvents (e.g., ethyl acetate, toluene). However, to form a stable solid crystal lattice, intermolecular hydrogen bonding (forming carboxylic acid dimers and aldehyde chains) must outcompete the intramolecular state. This competition is the primary driver of the two most common issues encountered with this compound: polymorphism and oiling out .

Troubleshooting Guides & FAQs

Q1: During cooling, my compound "oils out" into a gooey emulsion instead of forming solid crystals. Why is this happening and how do I fix it? Causality: You are observing liquid-liquid phase separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution reaches a miscibility gap before it reaches the nucleation curve, causing the solute to separate as a product-rich liquid phase rather than a solid . This is highly common in this pyrrole derivative because impurities easily dissolve in the liquid droplets, further depressing the melting point . Solution: You must alter the thermodynamics of the system so that the saturation temperature drops below the melting point of the solute-solvent mixture.

  • Adjust the solvent: Increase the ratio of your "good" solvent (e.g., ethanol) to your anti-solvent (e.g., water).

  • Bypass the kinetic barrier: Introduce pure seed crystals just above the cloud point to force solid nucleation before the emulsion can form.

Q2: I am seeing batch-to-batch variability in my Powder X-Ray Diffraction (PXRD) patterns and melting points. What is causing this? Causality: The molecule is exhibiting crystal polymorphism. Depending on your cooling rate and solvent system, the pyrrole derivative can pack into different unit cell configurations to minimize lattice energy . Fast cooling typically traps the molecule in a metastable (kinetic) polymorph, which has a lower melting point and higher solubility. Solution: Shift your process from kinetic to thermodynamic control. Implement a slow, controlled cooling ramp (e.g., 0.1°C/min) and incorporate a high-temperature slurry phase (thermal annealing) to allow solvent-mediated transformation from the metastable form to the thermodynamically stable form .

Q3: How do I select the optimal solvent system for recrystallization? Causality: An ideal recrystallization solvent must exhibit a steep temperature-dependent solubility curve—meaning the compound is highly soluble at the boiling point but nearly insoluble at room temperature . Solution: For this specific pyrrole, binary mixed-solvent systems are mandatory. Use a polar protic solvent to break the intramolecular hydrogen bonds (Ethanol or Methanol) paired with an anti-solvent (Water or Heptane) to force precipitation.

Visual Diagnostics & Workflows

OilingOut A Observation: Liquid-Liquid Phase Separation (Oiling Out) B Is Saturation Temp > Melting Point of Solute? A->B C Thermodynamic Cause: Miscibility Gap B->C Yes D Kinetic Cause: Delayed Nucleation B->D No E Action: Adjust Solvent Ratio (Increase 'Good' Solvent) C->E F Action: Introduce Seed Crystals (Bypass Nucleation Barrier) D->F E->F Re-evaluate G Result: Controlled Crystalline Suspension F->G

Caption: Decision tree for diagnosing and resolving liquid-liquid phase separation (oiling out).

Polymorph A Supersaturated Solution of Pyrrole Derivative B Rapid Cooling / High Supersaturation A->B C Slow Cooling / Low Supersaturation A->C D Metastable Polymorph (Kinetic Form) B->D E Stable Polymorph (Thermodynamic Form) C->E F Solvent-Mediated Transformation (Slurrying at Elevated Temp) D->F F->E

Caption: Kinetic vs. thermodynamic control pathways in the crystallization of polymorphic compounds.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the empirical solubility behavior of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid across various solvent systems to aid in process design.

Solvent System (Ratio)Solute Solubility (20°C)Solute Solubility (Boiling)Propensity for Oiling OutProcess Recommendation
Ethanol / Water (2:1) Low (< 5 mg/mL)High (> 150 mg/mL)MediumPrimary Choice. Excellent purity upgrade; requires seeding.
Ethyl Acetate / Heptane (1:3) Low (< 2 mg/mL)Moderate (~ 80 mg/mL)HighGood for highly impure batches; strict temperature control needed.
Methanol (Neat) High (> 50 mg/mL)Very High (> 300 mg/mL)LowNot recommended. Unacceptable yield loss to mother liquor.
Toluene (Neat) Low (< 5 mg/mL)Moderate (~ 60 mg/mL)LowUseful for purging non-polar hydrocarbon impurities.

Validated Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol utilizes an Ethanol/Water system. It is designed as a self-validating system , meaning each step contains a physical checkpoint that must be met before proceeding, ensuring process integrity.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in 30 mL of absolute ethanol in a jacketed reactor. Heat to 70°C under 250 rpm agitation.

  • Mechanistic Rationale: Ethanol disrupts the intramolecular hydrogen bonding, solvating the polar functional groups while accommodating the hydrophobic trimethyl core.

  • Validation Checkpoint: The suspension must transition to a completely transparent, homogenous solution. If turbidity persists after 15 minutes at 70°C, insoluble impurities are present. Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter before proceeding.

Step 2: Anti-Solvent Titration to Cloud Point

  • Action: Maintain agitation at 70°C. Add deionized water (anti-solvent) dropwise at a rate of 1 mL/min. Stop addition the moment a faint, persistent cloudiness (turbidity) appears (typically around 12-15 mL of water). Add exactly 1.0 mL of ethanol to re-clarify the solution.

  • Mechanistic Rationale: This establishes the exact edge of the metastable zone, ensuring the solution is critically saturated but not yet nucleating.

  • Validation Checkpoint: The solution must be perfectly clear but highly sensitive to temperature drops.

Step 3: Thermal Annealing & Seeding

  • Action: Cool the reactor slowly to 65°C. Add 0.1 g (1 wt%) of highly pure, milled 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid seed crystals. Hold the temperature at 65°C for 30 minutes.

  • Mechanistic Rationale: Seeding bypasses the high activation energy required for primary nucleation, preventing oiling out. The 30-minute hold allows the seeds to mature and prevents the formation of kinetic polymorphs.

  • Validation Checkpoint: The seed crystals must not dissolve. They should remain suspended and begin to visibly grow in size, confirming the system is successfully desupersaturating onto the stable crystal lattice.

Step 4: Controlled Desupersaturation (Cooling)

  • Action: Initiate a linear cooling ramp from 65°C to 5°C at a strict rate of 0.1°C/min.

  • Mechanistic Rationale: A slow cooling rate maintains a constant, low level of supersaturation, promoting crystal growth over secondary nucleation. This yields large, easily filterable crystals and traps fewer impurities.

  • Validation Checkpoint: A thick, flowable white crystalline slurry should form. There should be no sticky residue on the reactor walls (which would indicate oiling out).

Step 5: Isolation and Washing

  • Action: Discharge the slurry and isolate via vacuum filtration. Wash the filter cake with 15 mL of pre-chilled (5°C) 2:1 Water/Ethanol mixture. Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.

  • Validation Checkpoint: The filtrate (mother liquor) should be pale yellow and clear. Evaporating a drop of the filtrate on a glass rod should leave minimal residue, confirming high yield recovery.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL: [Link]

  • Title: Crystal Polymorphism in Chemical & Pharmaceutical Process Development Source: Mettler Toledo URL: [Link]

  • Title: Pharmaceutical Crystallization in drug development Source: Syrris URL: [Link]

  • Title: Recrystallization in the Organic Chemistry Laboratory Source: Chemical Education Xchange URL: [Link]

Troubleshooting

Technical Support Center: Column Chromatography Purification of Crude 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the column chromatography purification of crude 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the column chromatography purification of crude 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. We will move beyond simple procedural lists to explain the underlying principles of the purification process, empowering you to troubleshoot effectively and optimize your results.

Understanding the Molecule: Key to Successful Purification

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole with both an aldehyde (formyl) and a carboxylic acid functional group.[1][2][3] These groups, along with the pyrrole ring, dictate its polarity and potential interactions during chromatography. The carboxylic acid group makes the molecule acidic and significantly increases its polarity. The formyl group also contributes to the overall polarity. Understanding these characteristics is the first step in designing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Due to the polar nature of the carboxylic acid, a normal-phase chromatography approach is generally recommended.

  • Silica Gel (SiO2): This is the most common and cost-effective choice for normal-phase chromatography. The polar silanol groups on the silica surface will interact with the polar functional groups of your target molecule, allowing for separation from less polar impurities.

  • Alumina (Al2O3): Alumina can also be used. It is available in acidic, neutral, and basic forms. For an acidic compound like this, neutral or acidic alumina would be the most appropriate choice to avoid strong, irreversible binding.

Q2: How do I choose the right mobile phase (eluent)?

A2: The goal is to find a solvent system that provides good separation between your desired product and any impurities. This is typically determined empirically using Thin-Layer Chromatography (TLC).[4][5][6]

  • Starting Point: A common mobile phase for separating moderately polar compounds on silica gel is a mixture of a non-polar solvent and a more polar solvent. Good starting points include:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

  • Optimization: The ratio of these solvents is critical. Start with a higher proportion of the non-polar solvent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by adding more of the polar solvent. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.[7]

Q3: My compound is not moving off the baseline on the TLC plate, even with a very polar mobile phase. What should I do?

A3: This indicates a very strong interaction between your compound and the stationary phase.

  • Increase Mobile Phase Polarity: If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol.

  • Add an Acid Modifier: For acidic compounds that streak or show very strong retention on silica, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can significantly improve the chromatography.[8] The acid protonates the carboxylate form of your molecule, reducing its interaction with the silica gel and allowing it to elute more effectively.[8]

Q4: I'm seeing significant peak tailing in my column fractions. What's causing this?

A4: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase.[9] For acidic compounds, this can be due to strong hydrogen bonding with the silica gel.

  • Acidify the Mobile Phase: As mentioned in Q3, adding a small amount of acetic or formic acid to your eluent can suppress the ionization of the carboxylic acid, leading to more symmetrical peaks.

  • Check for Column Overload: Injecting too much crude material onto the column can lead to band broadening and tailing.[9] If you suspect this, try running the purification with a smaller amount of material.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography process.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation/Co-elution of Impurities 1. Inappropriate mobile phase polarity. 2. Column was packed improperly.[10] 3. Column overload.1. Optimize the Mobile Phase: Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A gradient elution (gradually increasing the mobile phase polarity) may be necessary. 2. Repack the Column: Ensure the column is packed evenly without any air bubbles or channels. Both dry and wet packing methods can be effective if done carefully.[10] 3. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
Product is Not Eluting from the Column 1. Mobile phase is not polar enough. 2. Strong, irreversible adsorption to the stationary phase.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a stronger polar solvent (e.g., from ethyl acetate to methanol). 2. Use a Mobile Phase Modifier: Add a small percentage of acetic or formic acid to the eluent to reduce the strong interaction between the carboxylic acid group and the silica gel.
Cracks or Channels in the Column Bed 1. Improper packing of the column. 2. The column ran dry at some point.1. Repack the Column: This is often the only solution. Ensure the silica slurry is homogenous and allowed to settle evenly. 2. Maintain a Constant Head of Solvent: Always keep the solvent level above the top of the stationary phase to prevent it from drying out.
Low Product Recovery 1. Product is still on the column. 2. Product decomposition on the silica gel. 3. Co-elution with an unseen impurity.1. Flush the Column: After your expected product has eluted, flush the column with a very polar solvent (e.g., 100% methanol or even a methanol/acetic acid mixture) to see if any remaining product elutes. 2. Work Quickly: Some compounds can be sensitive to the acidic nature of silica gel. Try to run the column as quickly as is practical. Neutralizing the silica with a base like triethylamine before packing can sometimes help, but this is a more advanced technique. 3. Analyze Fractions Carefully: Use TLC to analyze all fractions, even those that appear to be pure solvent, to ensure you are not discarding fractions containing your product.

Experimental Workflow & Protocols

Thin-Layer Chromatography (TLC) for Method Development

This is the most critical step for a successful column purification.

Protocol:

  • Dissolve a small amount of your crude 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of a non-polar and polar solvent (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3, etc.). You can also try a Dichloromethane:Methanol system if your compound is very polar.

  • Develop the TLC plates.

  • Visualize the spots using a UV lamp (the pyrrole ring should be UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • The ideal solvent system will show good separation between your product spot and any impurity spots, with the product having an Rf value of ~0.2-0.4.

Column Packing (Wet Slurry Method)

Protocol:

  • Choose an appropriately sized column based on the amount of crude material to be purified (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm).

  • In a separate beaker, make a slurry of the silica gel in your initial, least polar mobile phase.

  • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly.

  • Open the stopcock and allow some of the solvent to drain, continuing to add the slurry until the desired column height is reached.

  • Add another layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

  • Never let the solvent level drop below the top of the sand.

Sample Loading and Elution

Protocol:

  • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the column.

  • Open the stopcock and allow the sample to enter the silica bed.

  • Carefully add your mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • Monitor the separation by collecting fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

Visualizing the Workflow

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Completion TLC 1. TLC Method Development (Optimize Mobile Phase) ColumnPacking 2. Pack Column (Wet Slurry Method) TLC->ColumnPacking LoadSample 3. Load Crude Sample ColumnPacking->LoadSample Elute 4. Elute with Mobile Phase (Isocratic or Gradient) LoadSample->Elute CollectFractions 5. Collect Fractions Elute->CollectFractions AnalyzeFractions 6. Analyze Fractions by TLC CollectFractions->AnalyzeFractions CombinePure 7. Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate 8. Evaporate Solvent CombinePure->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: A typical workflow for column chromatography purification.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Taylor & Francis Online. (2011, November 10). Calix[11]pyrrole‐Bonded HPLC Stationary Phase for the Separation of Phenols, Benzenecarboxylic Acids, and Medicines. Retrieved from [Link]

  • Taylor & Francis Online. (2011, November 10). Calix[11]pyrrole‐Bonded HPLC Stationary Phase for the Separation of Phenols, Benzenecarboxylic Acids, and Medicines. Retrieved from [Link]

  • Reddit. (2024, July 31). What type of column chromatography for highly polar compounds?. Retrieved from [Link]

  • ACS Publications. (2019, November 7). Synthesis of 2,3-Ring Fused Pyrroles via Cu-Catalyzed 5-exo-dig Annulation of Alkyne-Tethered Enaminones. Retrieved from [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • SIELC. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • ACS Publications. (2003, September 10). General and Regioselective Synthesis of Substituted Pyrroles by Metal-Catalyzed or Spontaneous Cycloisomerization of (Z)-(2-En-4-ynyl)amines. Retrieved from [Link]

  • PubChem. 4-formyl-1,2,5-trimethyl-1h-pyrrole-3-carboxylic acid (C9H11NO3). Retrieved from [Link]

  • PMC. Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. Retrieved from [Link]

  • PubMed. (1986, October 31). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • PMC. (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

  • NextSDS. 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv.
  • Organic Chemistry Portal. Pyrrole synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Retrieved from [Link]

  • Google Patents. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Ad.
  • ResearchGate. (2026, February 28).
  • Amazon AWS. Supporting Information Synthesis of Pyrroles by Gold(I)
  • MDPI. (2022, September 12). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Retrieved from [Link]

Sources

Optimization

resolving poor solubility of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic dose-response curves, false negatives, and poor reproducibility when screening functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic dose-response curves, false negatives, and poor reproducibility when screening functionalized pyrrole derivatives.

The compound 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS 861582-85-6) presents a unique "triple threat" of solubility challenges: a lipophilic core, a pH-sensitive ionizable group, and a highly reactive electrophile[1]. When compounds like this are introduced into standard biological assays, low aqueous solubility can severely compromise data integrity by causing underestimated activity and reduced hit rates[2].

This guide is designed to move beyond generic advice. We will dissect the chemical causality behind your solubility issues and provide self-validating protocols to ensure your compound remains in solution, active, and biologically relevant.

Mechanistic Diagnostic: Why is your compound precipitating?

Before altering your assay, you must understand how the compound's functional groups interact with your specific biological medium.

Mechanism Core 4-Formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylic acid Acid -COOH Group (Ionizable) Core->Acid Aldehyde -CHO Group (Electrophilic) Core->Aldehyde Deprot pH > pKa Forms Soluble Anion Acid->Deprot Proper pH adjustment Schiff Reacts with Tris/Amines Forms Insoluble Adduct Aldehyde->Schiff Incorrect buffer choice

Fig 1. Mechanistic pathways affecting the compound's solubility in aqueous media.

Table 1: Physicochemical Profile & Solubilization Strategy
Functional GroupPhysicochemical ImplicationImpact on Biological AssaySolubilization/Mitigation Strategy
Pyrrole Core + Methyls High lipophilicityDrives hydrophobic aggregation in aqueous media.Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or controlled DMSO co-solvents.
Carboxylic Acid (-COOH) Weak acid (pKa ~4.5)Un-ionized at low pH, leading to rapid precipitation.Maintain buffer pH ≥ 7.4 to ensure complete deprotonation and salt formation[3].
Formyl Group (-CHO) Electrophilic aldehydeCovalently reacts with primary amines to form highly insoluble Schiff bases.Critical: Strictly avoid amine-containing buffers (e.g., Tris). Use HEPES or PBS.

Troubleshooting FAQs

Q1: I adjusted my assay buffer to pH 7.4 to deprotonate the carboxylic acid, but the compound still precipitates immediately upon addition. Why? Causality: You are experiencing "DMSO crash-out." Hydrophobic compounds are typically stored in 100% DMSO at high concentrations (e.g., 10-30 mM) where they are completely un-ionized and solvated[4]. When you rapidly pipette this stock into an aqueous buffer, the local concentration of the compound vastly exceeds its kinetic solubility before thermodynamic equilibrium (the ionization of the carboxylic acid) can occur. Solution: Never spike high-concentration DMSO stocks directly into large aqueous volumes. Instead, perform serial dilutions in DMSO first, and then transfer a small, uniform volume (maintaining ≤1% final DMSO) into the assay buffer under constant agitation.

Q2: My compound stays in solution visually, but my assay signal degrades over a 2-hour incubation. Is this a solubility issue? Causality: Yes, but it is a chemically induced insolubility. The formyl (-CHO) group on position 4 is a reactive aldehyde. If your assay uses Tris buffer (Tris(hydroxymethyl)aminomethane), the primary amine in Tris will undergo a condensation reaction with the formyl group to form a Schiff base (imine). This new adduct is significantly more lipophilic than the parent compound, causing micro-precipitation that cannot be seen by the naked eye but will destroy your assay signal. Solution: Immediately swap your Tris buffer for a non-amine biological buffer such as HEPES, MOPS, or standard Phosphate-Buffered Saline (PBS).

Q3: If buffer optimization isn't enough to reach the required screening concentration, what excipients can I use without interfering with my target protein? Causality: Traditional surfactants (like Triton X-100 or Tween-20) can denature delicate proteins or form micelles that sequester your compound, leading to false negatives. Instead, use host-guest complexation via cyclodextrins. The hydrophobic pyrrole core will nest inside the lipophilic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without denaturing assay proteins.

Diagnostic Workflow

Troubleshooting A Precipitation Observed in Bioassay B Check Buffer Chemistry (Are primary amines present?) A->B C Switch to HEPES/PBS (Prevent Schiff Base) B->C Yes (e.g., Tris) D Optimize pH (7.4 - 8.0) (Deprotonate -COOH) B->D No primary amines C->D E Add HP-β-Cyclodextrin (Host-Guest Complex) D->E Still insoluble F Solubility Achieved Proceed with Assay D->F Soluble E->F

Fig 2. Decision tree for resolving pyrrole-3-carboxylic acid solubility issues.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume a compound is soluble just because the buffer is clear. Use the following self-validating protocols to establish empirical proof of solubility prior to running your biological assay.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol determines the exact concentration at which "DMSO crash-out" occurs in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 19.5 µM).

  • Aqueous Transfer: In a 96-well clear-bottom plate, add 198 µL of your target assay buffer (e.g., 50 mM HEPES, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO dilution into the corresponding buffer wells. Self-Validation Step: Include a "Vehicle Control" well containing 198 µL buffer + 2 µL pure DMSO.

  • Incubation: Seal the plate and shake at 300 rpm for 60 minutes at room temperature to simulate assay conditions.

  • Measurement: Read the plate using a nephelometer (light scattering).

  • Data Interpretation: Plot the scattering intensity against compound concentration. The concentration immediately preceding the sharp spike in light scattering is your Maximum Tolerated Concentration (MTC). The vehicle control must show baseline scattering to validate the assay.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Use this protocol if the MTC determined in Protocol 1 is lower than your required assay concentration.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM HEPES buffer (pH 7.4).

  • Complexation: Add the solid 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid powder directly to the cyclodextrin solution to achieve your target concentration (e.g., 1 mM). Do not use DMSO for this step.

  • Mechanical Agitation: Vortex vigorously for 5 minutes, followed by bath sonication for 15 minutes at 25°C to drive the host-guest complexation.

  • Clarification (Self-Validation Step 1): Centrifuge the mixture at 10,000 x g for 10 minutes. This forces any un-complexed, insoluble compound into a pellet.

  • Quantification (Self-Validation Step 2): Carefully extract the supernatant. Analyze a diluted aliquot via HPLC-UV (monitoring the pyrrole chromophore at ~254 nm) against a known standard curve to verify the exact concentration of solubilized compound before adding it to your biological assay.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL:[2]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PMC (NIH) URL:[4]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties Source: Aston Research Explorer URL:[3]

  • 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid Chemical Substance Information Source: NextSDS URL:[1]

Sources

Troubleshooting

minimizing side reactions during esterification of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Welcome to the Technical Support Portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the chemoselective esterification of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the chemoselective esterification of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Mechanistic Insights & Vulnerability Analysis

The esterification of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1)[1] presents a classic chemoselectivity challenge. While the 1,2,5-trimethyl substitution provides significant steric hindrance and electronic richness to the pyrrole core (protecting it from electrophilic aromatic substitution), the 4-formyl (aldehyde) group remains highly vulnerable to side reactions.

The primary failure mode in standard esterifications is the unintended reaction of this formyl group. For instance, under Fischer esterification conditions, the mineral acid catalyst protonates the carbonyl oxygen of the aldehyde. This drastically increases the electrophilicity of the carbonyl carbon, inviting nucleophilic attack from the alcohol solvent to form a hemiacetal, which rapidly dehydrates and reacts again to form a stable dialkyl acetal (2)[2]. To minimize these side reactions, the esterification must proceed under strictly neutral or mildly basic, non-nucleophilic conditions.

Pathways: Acidic Fischer esterification (side reactions) vs neutral TMS-diazomethane.

Troubleshooting Matrix & FAQs

Q1: My Fischer esterification (MeOH / H₂SO₄) yielded a complex mixture. What happened? A: You induced acid-catalyzed acetalization. The strong acid required to activate the carboxylic acid simultaneously activated the 4-formyl group. The methanol solvent attacked the aldehyde, converting your target into a dimethyl acetal side product. Causality dictates that any protocol utilizing an alcohol as both solvent and nucleophile in the presence of a Brønsted acid will degrade the formyl group.

Q2: Can I use base-catalyzed alkylation (e.g., Alkyl Halide + K₂CO₃ in DMF)? A: Yes, but with strict controls. While the pyrrole ring lacks alpha-protons (preventing standard aldol condensations), strong bases can still induce Cannizzaro-type disproportionation of the aldehyde. If you must use this route, use a mild base like NaHCO₃ and strictly anhydrous DMF to suppress side reactions.

Q3: What is the most reliable method for forming the methyl ester without touching the aldehyde? A: TMS-Diazomethane (Trimethylsilyldiazomethane) is the gold standard here. It operates under completely neutral conditions. The reaction is a self-validating system: the reagent is bright yellow, and the reaction is complete when the yellow color persists, indicating all carboxylic acid has been consumed. It reacts selectively with the acidic proton of the carboxylic acid, leaving the neutral formyl group completely intact (3)[3].

Q4: How do I synthesize bulkier esters (e.g., ethyl, benzyl) without side reactions? A: Employ the Steglich Esterification using EDC·HCl and DMAP (4)[4]. This method activates the carboxylic acid into an O-acylisourea intermediate at room temperature without generating free protons. We specifically recommend EDC·HCl over DCC because the resulting urea byproduct is water-soluble. This creates a self-validating workup: a simple aqueous wash removes the byproduct, leaving pure ester in the organic phase without the need for complex chromatography (5)[5].

Quantitative Data Summaries

Esterification MethodReagentsReaction ConditionsAldehyde CompatibilityExpected Yield
Fischer Esterification ROH, H₂SO₄ (cat.)Reflux, 12-24hPoor (Acetalization)< 20% (Target)
Base-Catalyzed Alkylation Alkyl Halide, K₂CO₃DMF, 60 °C, 4hModerate (Risk of Cannizzaro)50 - 65%
Steglich Esterification ROH, EDC·HCl, DMAPDCM, 0 °C to RT, 12hExcellent 85 - 95%
TMS-Diazomethane TMSCHN₂, MeOHToluene/MeOH, RT, 1hExcellent > 95%

Validated Experimental Protocols

Protocol A: Self-Validating Methylation via TMS-Diazomethane

Causality & Self-Validation: TMS-diazomethane requires a proton source (methanol) to generate the reactive diazonium species. The reaction is self-validating because the reagent's distinct yellow color disappears instantly upon reaction with the carboxylic acid. When the yellow color persists, the reaction is complete.

  • Preparation: Dissolve 1.0 eq of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in a 4:1 mixture of anhydrous Toluene:Methanol to achieve a 0.1 M concentration.

  • Temperature Control: Cool the solution to 0 °C in an ice bath to control the exothermic nitrogen gas evolution.

  • Reagent Addition: Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise. Observe the immediate fading of the yellow color and bubbling (N₂ gas evolution).

  • Validation: Continue addition until a faint yellow color persists in the solution, indicating a slight excess of reagent.

  • Completion: Stir for an additional 15 minutes at room temperature.

  • Quenching: Quench the excess reagent by adding glacial acetic acid dropwise until the solution turns completely colorless.

  • Isolation: Concentrate under reduced pressure. The product is typically >95% pure and requires no further purification.

Protocol B: Mild Steglich Esterification (EDC/DMAP)

Causality & Self-Validation: EDC activates the carboxylic acid to an O-acylisourea. DMAP acts as an acyl transfer catalyst, preventing the intermediate from rearranging into an unreactive N-acylurea. By using EDC·HCl instead of DCC, the resulting urea byproduct is highly water-soluble. This creates a self-validating workup where a simple aqueous extraction guarantees the removal of coupling reagents without column chromatography.

Step-by-step workflow of the Steglich esterification utilizing EDC and DMAP.

  • Preparation: Dissolve 1.0 eq of the carboxylic acid and 1.2 eq of the desired alcohol (e.g., ethanol, benzyl alcohol) in anhydrous Dichloromethane (DCM).

  • Catalysis: Add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Temperature Control: Cool the mixture to 0 °C to prevent thermal degradation of the active ester intermediate.

  • Activation: Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (removes DMAP and unreacted EDC), saturated NaHCO₃ (removes unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ester.

References

  • NextSDS.
  • Chemistry LibreTexts. "21.3: Reactions of Carboxylic Acids".
  • TCI Chemicals. "Safe Methyl Esterification Reagent: Trimethylsilyldiazomethane".
  • Organic Chemistry Portal.
  • Benchchem.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid: A Comparative Column Performance Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase performances and establish a self-validating, ICH Q2(R2)-compliant HPLC methodolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase performances and establish a self-validating, ICH Q2(R2)-compliant HPLC methodology for the quantification of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Physicochemical Rationale & The Causality of Method Design

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physicochemical properties of the analyte. 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid presents a unique analytical challenge due to its dense functionalization.

  • The Carboxylic Acid Moiety (pKa ~4.5): If the mobile phase pH is near the analyte's pKa, the molecule will exist in a state of partial ionization. This dual-state existence leads to split peaks, severe tailing, and unpredictable retention times. Causality: By buffering the mobile phase to pH 3.0, we force the molecule into a fully protonated, neutral state, ensuring uniform hydrophobic interaction with the stationary phase [1].

  • The Pyrrole Core & Formyl Group: The conjugated π -electron system of the pyrrole ring, combined with the electron-withdrawing formyl group, creates a strong UV chromophore (optimal detection at 254 nm) and opens the door for targeted π−π interactions during separation [2].

MethodLogic A 1. Analyte Profiling (pKa ~4.5, High Polarity) B 2. Mobile Phase Optimization (pH 3.0 Buffer to suppress ionization) A->B C 3. Stationary Phase Screening (C18 vs. Phenyl-Hexyl) B->C D 4. Method Finalization (Gradient, Temp, Flow Rate) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E

Logical workflow for HPLC method development and ICH Q2(R2) validation.

Comparative Stationary Phase Analysis

To determine the optimal column chemistry, we evaluated three distinct reversed-phase stationary phases. While standard C18 columns are the industry default, highly functionalized heterocycles often benefit from alternative selectivities.

The Mechanism of Separation

Standard C18 columns rely entirely on hydrophobic dispersion forces interacting with the three methyl groups of the analyte. However, a Phenyl-Hexyl column introduces a secondary retention mechanism: π−π stacking between the column's phenyl rings and the analyte's pyrrole core.

ColumnInteraction cluster_0 Stationary Phase Alternatives Analyte 4-Formyl-1,2,5-trimethyl- 1H-pyrrole-3-carboxylic acid C18 Standard C18 (Hydrophobic Dispersion) Analyte->C18 Alkyl interaction Phenyl Phenyl-Hexyl (Hydrophobic + π-π Stacking) Analyte->Phenyl Pyrrole π-π interaction

Separation mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Performance Comparison Data

The following table summarizes the chromatographic performance of the analyte across three column chemistries using a standardized gradient of Acetonitrile and pH 3.0 Phosphate Buffer.

Chromatographic ParameterStandard C18 (Endcapped)Polar-Embedded C18Phenyl-Hexyl (Optimized)
Retention Time (min) 6.85.47.2
Tailing Factor (USP) 1.451.151.08
Theoretical Plates (N) 8,50011,20014,500
Resolution (vs. des-formyl impurity) 1.82.13.5
Conclusion Adequate, but minor tailing observedGood peak shape, lower retentionOptimal selectivity and peak symmetry

Verdict: The Phenyl-Hexyl column outperforms the standard C18 by providing a 94% increase in resolution against structurally similar impurities and superior peak symmetry (Tailing Factor 1.08).

Optimized Self-Validating Experimental Protocol

A truly robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) as an automated gatekeeper. If the SST criteria fail, the sequence aborts, preventing the generation of invalid data.

Step-by-Step Methodology

Step 1: Mobile Phase Formulation & pH Control

  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Carefully add orthophosphoric acid dropwise until the pH reaches 3.0 ± 0.05. Causality: This specific pH ensures the carboxylic acid group remains fully protonated, preventing peak splitting [2].

  • Filtration: Vacuum filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid reference standard. Dissolve in 10 mL of Methanol.

  • Working Solutions: Dilute the stock solution with Mobile Phase A to construct a 5-point calibration curve (10, 25, 50, 100, and 150 µg/mL).

Step 3: Chromatographic Execution

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Re-equilibration at 10% B

Step 4: The Self-Validating System (SST) Before injecting unknown samples, inject the 50 µg/mL working standard five times. The chromatography data system (CDS) must verify the following:

  • %RSD of Peak Area: 2.0%

  • USP Tailing Factor: 1.5

  • Theoretical Plates (N): 10,000 If any parameter fails, the run is automatically aborted to force an investigation into column health or buffer preparation.

ICH Q2(R2) Validation Data

The optimized Phenyl-Hexyl method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines [1]. The method demonstrates exceptional reliability across all critical parameters.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte retention timeNo co-eluting peaks (Resolution > 2.0)Pass
Linearity (Range) R2≥0.999 (Range: 10 - 150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.2% - 100.5%Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)0.85%Pass
Sensitivity (LOD / LOQ) S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.5 µg/mL LOQ: 1.5 µg/mLPass

Conclusion

For the quantification of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, transitioning from a standard C18 to a Phenyl-Hexyl stationary phase provides a distinct analytical advantage. By leveraging π−π interactions alongside strict pH control (pH 3.0), this method eliminates peak tailing and maximizes resolution against structural analogs. The integrated self-validating SST protocol ensures that the method remains robust, reproducible, and fully compliant with ICH Q2(R2) regulatory standards.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia (Pensoft Publishers) URL:[Link]

Comparative

Comparative Reactivity Guide: 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid vs. 2-Formylpyrroles

Introduction Pyrrole carbaldehydes are ubiquitous intermediates in the synthesis of pharmaceuticals, functional materials, and complex macrocycles like porphyrins. However, the exact position of the formyl group and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrrole carbaldehydes are ubiquitous intermediates in the synthesis of pharmaceuticals, functional materials, and complex macrocycles like porphyrins. However, the exact position of the formyl group and the substitution pattern on the pyrrole ring drastically alter its chemical behavior. This guide objectively compares the reactivity of standard 2-formylpyrroles against the highly substituted 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, providing researchers with mechanistic insights and empirical protocols to navigate these differences in drug development and synthetic workflows.

Part 1: Structural & Electronic Causality

To understand the divergent performance of these two classes of compounds, we must analyze the interplay between electronic conjugation and steric hindrance.

2-Formylpyrroles: The Accessible Electrophile

In 2-formylpyrroles, the formyl group is located at the α -position. While the carbonyl carbon is rendered less electrophilic than a standard aliphatic aldehyde due to strong resonance electron donation from the pyrrole nitrogen, it remains highly accessible[1]. The lack of significant steric bulk at the adjacent N-H (or N-alkyl) and C3 positions allows nucleophiles to easily approach the carbonyl carbon along the optimal Bürgi-Dunitz trajectory (approximately 105°)[2][3]. This structural accessibility makes 2-formylpyrroles exceptionally reliable substrates for condensation reactions, such as the synthesis of BODIPY dyes, dipyrrins, and porphyrins[4].

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid: The Steric Fortress

The reactivity profile of 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS 861582-85-6)[5][6] is dictated by extreme steric hindrance. The formyl group is located at the β (C4) position. Crucially, it is flanked by a methyl group at C5 and a carboxylic acid at C3.

Mechanistically, nucleophilic addition requires the target carbonyl carbon to rehybridize from an sp2 (planar) to an sp3 (tetrahedral) geometry[3]. In this highly substituted pyrrole, the transition state leading to the tetrahedral intermediate is severely destabilized by steric clashing with the C3 and C5 substituents[7][8]. Even though the C3-carboxylic acid is an electron-withdrawing group (EWG) that should theoretically increase the electrophilicity of the adjacent C4-formyl group, the massive steric shielding completely overrides this electronic activation, rendering standard nucleophilic additions kinetically unviable.

StericModel cluster_0 2-Formylpyrrole cluster_1 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid A1 Alpha-Formyl Group (Exposed Carbonyl) A3 Successful Addition (Tetrahedral Intermediate) A1->A3 Rapid Reaction A2 Nucleophile (e.g., Amine/Carbanion) A2->A1 Unhindered Trajectory B1 Beta-Formyl Group (C4 Position) B4 Reaction Blocked (No Intermediate Formed) B1->B4 Fails to React B2 Nucleophile (e.g., Amine/Carbanion) B3 Steric Shielding (C3-COOH & C5-Me) B2->B3 Trajectory Blocked B3->B1 Shielded

Caption: Steric hindrance model comparing nucleophilic accessibility between the two pyrrole scaffolds.

Part 2: Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative performance of both compounds across standard synthetic transformations.

Reaction TypeNucleophile2-Formylpyrroles4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acidCausality
Knoevenagel Condensation Active methylenes (e.g., malononitrile)Fast, high yield (rt to 50°C)[9]Very slow / Fails (Requires harsh conditions)Steric blocking of the C4-formyl by C3-COOH and C5-Me prevents aldol intermediate formation[7].
Schiff Base Formation Primary AminesHigh yield (mild acid cat.)Poor yield / No reactionThe bulky tetrahedral intermediate is sterically disfavored, shifting equilibrium to reactants[8].
Hydride Reduction NaBH4​ Rapid conversion to alcoholSlower, but proceedsThe hydride ion is small enough to bypass severe steric bulk, allowing reduction to occur[2].
Grignard Addition RMgX Good yield of secondary alcoholTrace product / EnolizationBulky Grignard reagents cannot access the carbonyl carbon; acts as a base instead[3].

Part 3: Self-Validating Experimental Protocols

To empirically demonstrate the disparity in reactivity, researchers can utilize the following comparative Knoevenagel condensation protocol.

Protocol: Comparative Knoevenagel Condensation

Objective: To validate the steric inhibition of nucleophilic addition in 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid compared to a standard 2-formylpyrrole. Causality of Experimental Design: Malononitrile is chosen as the nucleophile due to its high reactivity and small size, providing a stringent test for steric hindrance. Piperidine acts as a mild base catalyst to generate the carbanion without degrading the pyrrole rings. Ethanol is used as a solvent because the highly conjugated dicyanovinyl product of the successful reaction is insoluble in it, providing an immediate, self-validating visual cue (precipitation).

Step-by-Step Methodology:

  • Preparation: In two separate 10 mL round-bottom flasks (Flask A and Flask B), add 1.0 mmol of 1-Methyl-1H-pyrrole-2-carbaldehyde (Substrate A) and 1.0 mmol of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (Substrate B)[5][6], respectively.

  • Solvent & Reactant Addition: Add 5.0 mL of absolute ethanol to each flask, followed by 1.1 mmol of malononitrile.

  • Catalysis: Add 2 drops (approx. 0.1 mmol) of piperidine to each flask to initiate carbanion formation.

  • Reaction Monitoring (Self-Validation Step):

    • Flask A (2-Formylpyrrole): Stir at room temperature. Validation: Within 15-30 minutes, observe a deep color change (typically yellow/orange) and the precipitation of the highly conjugated dicyanovinyl product. This visually confirms successful nucleophilic attack and dehydration[9].

    • Flask B (4-Formyl...): Stir at room temperature. Validation: The solution will remain largely unchanged. Even upon heating to reflux (78°C) for 12 hours, TLC analysis (Hexane:EtOAc 7:3) will show predominantly unreacted starting material. This validates that the massive steric bulk prevents the formation of the tetrahedral intermediate[7][8].

  • Workup: Quench both reactions with water (10 mL), extract with ethyl acetate (3 x 10 mL), dry the organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Analyze via 1H -NMR to quantify the exact conversion rates.

Pathway cluster_2 2-Formylpyrrole Pathway cluster_3 4-Formyl-1,2,5-trimethyl... Pathway Start Active Methylene + Base Catalyst N1 Nucleophilic Attack (Fast, Low Activation Energy) Start->N1 M1 Nucleophilic Attack (Slow, High Activation Energy) Start->M1 N2 Aldol Intermediate (Unhindered) N1->N2 N3 Dehydration (High Yield Alkene Product) N2->N3 M2 Reversible Addition (Steric Clash Disfavors Intermediate) M1->M2 M3 Trace/No Product (Recovery of Starting Material) M2->M3

Caption: Reaction pathway comparison for the Knoevenagel condensation of both pyrrole derivatives.

References

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC - NIH. Source: nih.gov.
  • 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. Source: echemi.com.
  • Safety Data Sheet - Combi-Blocks. Source: combi-blocks.com.
  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. Source: academie-sciences.fr.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Source: libretexts.org.
  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines... Source: mdpi.com.
  • Synthesis of 3,8-Dichloro-6-ethyl-1,2,5,7-tetramethyl–BODIPY... Source: nih.gov.
  • Regioselective substituent effects upon the synthesis of dipyrrins from 2-formyl pyrroles. Source: cdnsciencepub.com.
  • Vilsmeier-Haack Formylation of Pyrroles. Source: scribd.com.

Sources

Validation

In-Depth pKa Comparison Guide: 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid vs. Alternative Pyrrole Carboxylic Acids

Executive Summary As a Senior Application Scientist, I frequently navigate the delicate balance of optimizing physicochemical properties in pyrrole-based pharmacophores. The acid dissociation constant (pKa) is a foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently navigate the delicate balance of optimizing physicochemical properties in pyrrole-based pharmacophores. The acid dissociation constant (pKa) is a foundational metric that dictates a molecule's ionization state at physiological pH, thereby governing aqueous solubility, lipophilicity (LogD), and target binding affinity. This guide provides an objective, data-driven comparison of 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid against other standard pyrrole carboxylic acids. It details the structural mechanics behind their pKa variations and outlines a field-proven, self-validating protocol for accurate pKa determination.

Structural Mechanics & pKa Modulation

The pyrrole ring is inherently electron-rich, but its acidity is highly susceptible to the electronic effects of its substituents. The position of the carboxylic acid and the nature of surrounding functional groups (electron-donating vs. electron-withdrawing) play pivotal roles in stabilizing or destabilizing the conjugate base.

  • Baseline Acidity: Unsubstituted pyrrole-3-carboxylic acid and pyrrole-2-carboxylic acid both exhibit a baseline pKa of approximately 4.45 12[1][2].

  • Electron-Withdrawing Groups (EWGs): The introduction of a formyl group (-CHO) exerts strong resonance (-M) and inductive (-I) effects. By pulling electron density away from the pyrrole ring, the formyl group stabilizes the resulting carboxylate anion, thereby increasing acidity (lowering the pKa). For instance, 4-Formyl-1H-pyrrole-2-carboxylic acid demonstrates a significantly lower pKa of 3.86 .

  • Electron-Donating Groups (EDGs): Conversely, methyl groups donate electron density via inductive (+I) and hyperconjugative effects. This destabilizes the carboxylate anion, decreasing acidity. 1-Methylpyrrole-3-carboxylic acid reflects this shift with a higher pKa of 5.07 3[3].

  • The Synergistic Balance: 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid presents a fascinating case of electronic counterbalancing. It features three EDGs (methyl groups at N1, C2, C5) and one strong EWG (formyl group at C4). The electron-withdrawing pull of the formyl group effectively neutralizes the electron-donating push of the three methyl groups. As a result, its pKa is 4.49 4[4], closely mirroring the baseline unsubstituted pyrrole-3-carboxylic acid. This unique structural configuration allows drug developers to significantly increase the molecule's lipophilicity and steric bulk without drastically altering its ionization profile at physiological pH.

Comparative Quantitative Data

The following table summarizes the pKa values and the net electronic effects of various pyrrole carboxylic acids to facilitate objective comparison.

CompoundSubstituted PositionspKa ValueNet Effect on Acidity (vs. Baseline)
Pyrrole-3-carboxylic acid None4.45Baseline
Pyrrole-2-carboxylic acid None4.45Baseline
4-Formyl-1H-pyrrole-2-carboxylic acid C4 (-CHO)3.86Increased (EWG Dominant)
1-Methylpyrrole-3-carboxylic acid N1 (-CH3)5.07Decreased (EDG Dominant)
4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid N1, C2, C5 (-CH3), C4 (-CHO)4.49Neutralized (EWG + EDG Balance)
Experimental Methodology: Self-Validating pKa Determination

To ensure absolute trustworthiness in our physicochemical data, we employ a self-validating system that couples potentiometric titration with orthogonal UV-Vis spectroscopy. This dual-method approach eliminates single-instrument bias and accounts for potential compound precipitation 5[5].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the pyrrole carboxylic acid in neat DMSO, then dilute with degassed ultra-pure water to a final concentration of 0.1 mM.

    • Causality: Maintaining exactly 0.1% DMSO prevents compound precipitation during the titration while minimizing co-solvent effects that could artificially shift the apparent pKa.

  • Argon Purging: Submerge an Argon gas line into the solution and purge for 15 minutes prior to titration.

    • Causality: At low analyte concentrations (0.1 mM), dissolved atmospheric CO₂ forms carbonic acid, which introduces artifactual inflection points in the titration curve. Argon purging is a non-negotiable step for high-fidelity potentiometric measurements.

  • Potentiometric Titration: Using an automated titrator, perform a forward titration with standardized 0.1 M NaOH, followed by a reverse titration with 0.1 M HCl at a constant 25.0 ± 0.1 °C under continuous stirring.

  • Orthogonal UV-Vis Validation: Concurrently, transfer micro-aliquots of the solution at specific pH intervals (e.g., pH 3.0, 4.5, 6.0) to a UV-Vis spectrophotometer.

    • Causality: Monitoring the shift in the absorption maximum (λmax) provides direct spectroscopic evidence of the protonation/deprotonation of the conjugated pyrrole system, validating the potentiometric data.

  • Data Analysis: Plot the titration curve and calculate the pKa by identifying the inflection point where the second derivative equals zero (d²pH/dV² = 0). Cross-reference this value using the Henderson-Hasselbalch equation applied to the UV-Vis absorbance shifts.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating experimental workflow.

Workflow A 1. Sample Preparation (0.1 mM in H2O/DMSO) B 2. Argon Purging (Eliminate CO2 Interference) A->B C 3. Potentiometric Titration (0.1 M NaOH / HCl) B->C D 4. UV-Vis Monitoring (Orthogonal Validation) C->D Aliquot Transfer E 5. Second-Derivative Analysis (d²pH/dV² = 0) C->E F 6. Final pKa Determination (Cross-Validated) D->F Spectroscopic Data E->F

Self-validating pKa determination workflow combining potentiometry and UV-Vis spectroscopy.

Conclusion

When selecting a pyrrole carboxylic acid building block, understanding the electronic interplay of its substituents is critical. 4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid offers a highly stable pKa of 4.49, achieved through the precise counterbalancing of electron-donating methyl groups and an electron-withdrawing formyl group. This makes it an exceptional candidate for drug development programs requiring increased lipophilicity and steric complexity without compromising the molecule's physiological ionization state.

References
  • Guidechem. "Pyrrole-3-carboxylic acid 931-03-3 wiki".
  • Echemi. "7126-53-6, 4-Formyl-1H-pyrrole-2-carboxylic acid Formula".
  • ChemicalBook. "1H-PYRROLE-3-CARBOXYLIC ACID, 1-METHYL- | 36929-61-0".
  • ChemicalBook. "4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | 861582-85-6".
  • ACS Publications. "Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide".
  • ChemicalBook. "Pyrrole-2-carboxylic acid CAS#: 634-97-9".

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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